3,3-Diethoxy-1-propyne
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45019. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,3-diethoxyprop-1-yne | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-7(8-5-2)9-6-3/h1,7H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUXEWWHSQGVRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144050 | |
| Record name | 3,3-Diethoxypropyne | |
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Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10160-87-9 | |
| Record name | 3,3-Diethoxy-1-propyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10160-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,3-Diethoxypropyne | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10160-87-9 | |
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| Record name | 3,3-Diethoxypropyne | |
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| Record name | 3,3-diethoxypropyne | |
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Foundational & Exploratory
An In-depth Technical Guide to 3,3-Diethoxy-1-propyne: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key synthetic applications of 3,3-diethoxy-1-propyne. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for significant reactions are provided. Mandatory visualizations of reaction pathways and experimental workflows are included in the form of Graphviz diagrams.
Core Chemical Properties and Structure
This compound, also known as propargylaldehyde diethyl acetal, is a versatile bifunctional organic compound.[1] Its structure incorporates a terminal alkyne and a diethyl acetal group, making it a valuable three-carbon building block in organic synthesis.[2][3] This unique combination of functional groups allows for a wide range of chemical transformations, rendering it a crucial intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O₂ | [4] |
| Molecular Weight | 128.17 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 138-139.5 °C | [5] |
| Density | 0.894 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.412 | [5] |
| CAS Number | 10160-87-9 | [4] |
Structural Information and Spectroscopic Data
The structure of this compound is characterized by a propyne chain with two ethoxy groups attached to the C3 position.
Structure:
Spectroscopic data is crucial for the identification and characterization of this compound. Typical spectral data are presented below.
¹H NMR (Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.4 | s | 1H | ≡C-H |
| ~5.3 | d | 1H | -CH(OEt)₂ |
| ~3.5-3.7 | m | 4H | -OCH₂CH₃ |
| ~1.2 | t | 6H | -OCH₂CH₃ |
¹³C NMR (Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| ~15 | -OCH₂CH₃ |
| ~60 | -OCH₂CH₃ |
| ~80 | ≡C-H |
| ~83 | -C≡ |
| ~90 | -CH(OEt)₂ |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong | ≡C-H stretch |
| ~2980, 2930, 2880 | Medium-Strong | C-H stretch (aliphatic) |
| ~2120 | Weak | C≡C stretch |
| ~1120, 1060 | Strong | C-O stretch (acetal) |
Mass Spectrometry (MS) Data
The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 128, corresponding to its molecular weight.[7]
Key Synthetic Applications and Experimental Protocols
This compound is a versatile precursor for a variety of important synthetic intermediates.[2] Detailed experimental protocols for its synthesis and its use in the preparation of key building blocks are provided below.
Synthesis of this compound
A common and reliable method for the synthesis of this compound is the dehydrobromination of 2,3-dibromopropionaldehyde diethyl acetal.[1]
Experimental Protocol:
-
Step 1: Preparation of 2,3-Dibromopropionaldehyde Diethyl Acetal: In a three-necked flask equipped with a mechanical stirrer, add acrolein. Cool the flask in an ice-salt bath. Slowly add bromine over a period of 1 hour, maintaining the temperature. To the crude 2,3-dibromopropionaldehyde, add a solution of freshly distilled triethyl orthoformate in absolute ethanol over 15 minutes. The solution is stirred for 3 hours. After removing the volatile components on a rotary evaporator, the residual liquid is distilled to afford 2,3-dibromopropionaldehyde diethyl acetal.[1]
-
Step 2: Dehydrobromination: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, a mixture of tetrabutylammonium hydrogen sulfate and water is stirred to form a thick paste. A solution of 2,3-dibromopropionaldehyde diethyl acetal in pentane is added. The mixture is stirred rapidly and cooled as a cold solution of sodium hydroxide in water is added over 10 minutes. The mixture is stirred for 2 hours at room temperature, then cooled and acidified. The organic layer is separated, and the aqueous layer is extracted with pentane. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated. The concentrate is distilled to yield this compound.[1]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound, Propargylaldehyde / Propiolaldehyde diethyl acetal, 3,3-Diethoxyprop-1-yne, 3,3-Diethoxypropyne, 1,1-diethoxy-2-propyne, Propynal diethyl acetal, 10160-87-9, Mumbai, India [jaydevchemicals.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound 97 10160-87-9 [sigmaaldrich.com]
- 6. CAS 10160-87-9: this compound | CymitQuimica [cymitquimica.com]
- 7. spectrabase.com [spectrabase.com]
3,3-Diethoxy-1-propyne: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 10160-87-9
Synonyms: Propargylaldehyde diethyl acetal, Propiolaldehyde diethyl acetal
This technical guide provides an in-depth overview of 3,3-Diethoxy-1-propyne, a versatile three-carbon building block in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its properties, synthesis, and key applications, along with detailed experimental protocols and workflow visualizations.
Core Chemical and Physical Properties
This compound is a flammable, colorless to pale yellow liquid with a characteristic odor.[1] Its unique structure, featuring a terminal alkyne and a diethyl acetal group, makes it a valuable reagent for the introduction of a propargylaldehyde moiety in a protected form.[1] The quantitative physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [1][2] |
| Molecular Weight | 128.17 g/mol | [3][4][5][6] |
| Boiling Point | 138-139.5 °C | [3][4][5] |
| Density | 0.894 g/mL at 25 °C | [3][4][5] |
| Refractive Index (n20/D) | 1.412 | [3][4][5] |
| Flash Point | 31 °C (87.8 °F) - closed cup | [3][4] |
| Storage Temperature | 2-8°C | [3][4][5] |
| Solubility | Slightly soluble in water |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[3][7] It is classified as a skin and eye irritant, and may cause respiratory irritation.[3][7] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[3][7]
| Hazard Statement | GHS Classification | Precautionary Statement |
| H226: Flammable liquid and vapour | Flammable liquids, Category 3 | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| H315: Causes skin irritation | Skin irritation, Category 2 | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | Eye irritation, Category 2 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | Specific target organ toxicity – single exposure, Category 3 | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
Spectroscopic Data
The identity and purity of this compound can be confirmed by various spectroscopic methods. The mass spectrum (electron ionization) is available in the NIST WebBook.[2][8]
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the dehydrobromination of 2,3-dibromopropionaldehyde diethyl acetal. This procedure is advantageous due to its operational simplicity.
Applications in Organic Synthesis
This compound serves as a versatile precursor in the synthesis of a variety of organic molecules, including conjugated diynes, enynes, and dienes.[9][10] Its utility is particularly notable in the preparation of important synthetic intermediates and heterocyclic compounds.[9][10][11]
Three-Component Synthesis of 3-(Hetero)aryl-1H-pyrazoles
A significant application of this compound is in the one-pot, three-component synthesis of 3-(hetero)aryl-1H-pyrazoles.[12] This reaction sequence involves an initial Sonogashira coupling of this compound with a (hetero)aryl iodide, followed by in-situ acetal cleavage and cyclocondensation with hydrazine.[12]
Synthesis of 3-Boronoacrolein Pinacolate
This compound is a precursor for the synthesis of 3-boronoacrolein pinacolate, a valuable reagent in organic synthesis.[9][10][11] This transformation is achieved through the hydroboration of the alkyne functionality.
Synthesis of (E)-3-(Tributylstannyl)-2-propenal
Another key application is the synthesis of (E)-3-(tributylstannyl)-2-propenal, another important building block.[9][10][11] This is accomplished via the hydrostannylation of this compound.
Experimental Protocols
The following are representative experimental protocols for key reactions involving this compound.
General Procedure for the Three-Component Synthesis of 3-(Hetero)aryl-1H-pyrazoles[12]
-
Sonogashira Coupling: In a screw-cap Schlenk tube, PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%) are combined. The (hetero)aryl iodide (1.0 equiv.) and this compound (1.1 equiv.) are then added, followed by triethylamine (Et₃N) as the solvent and base. The reaction mixture is stirred at room temperature for 2 hours.
-
Acetal Cleavage and Cyclocondensation: After the initial coupling reaction, p-toluenesulfonic acid monohydrate (PTSA·H₂O) and hydrazine hydrochloride (2.0 equiv.) are added to the reaction mixture, along with water. The mixture is then heated to 80°C for 15 minutes.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and extracted with an appropriate organic solvent. The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-(hetero)aryl-1H-pyrazole.
Representative Procedure for Hydroboration to 3-Boronoacrolein Pinacolate
-
Hydroboration: To a solution of this compound (1.0 equiv.) in an anhydrous solvent such as THF under an inert atmosphere (e.g., nitrogen or argon), a hydroborating agent like pinacolborane (1.1 equiv.) is added dropwise at 0°C. A catalyst, such as a rhodium or iridium complex, may be employed. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).
-
Work-up: The reaction is carefully quenched with water or a mild acid. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The resulting crude product can be purified by column chromatography.
Representative Procedure for Hydrostannylation to (E)-3-(Tributylstannyl)-2-propenal
-
Hydrostannylation: In a round-bottom flask under an inert atmosphere, this compound (1.0 equiv.) is dissolved in an appropriate solvent (e.g., THF). Tributyltin hydride (Bu₃SnH, 1.1 equiv.) is added, followed by a radical initiator such as azobisisobutyronitrile (AIBN). The reaction mixture is heated to an appropriate temperature (e.g., 80°C) and stirred for several hours.
-
Deprotection and Work-up: After the hydrostannylation is complete, the acetal is hydrolyzed by the addition of an aqueous acid (e.g., dilute HCl) and stirring at room temperature. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography yields (E)-3-(tributylstannyl)-2-propenal.
References
- 1. CAS 10160-87-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound 97 10160-87-9 [sigmaaldrich.com]
- 4. This compound 97 10160-87-9 [sigmaaldrich.com]
- 5. This compound 97 10160-87-9 [sigmaaldrich.com]
- 6. 3,3-Diethoxypropyne | C7H12O2 | CID 66285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound [webbook.nist.gov]
- 9. scbt.com [scbt.com]
- 10. Buy this compound | 10160-87-9 [smolecule.com]
- 11. 3,3-二乙氧基-1-丙炔 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 12. Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of 3,3-Diethoxy-1-propyne (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diethoxy-1-propyne, also known by its synonym propargylaldehyde diethyl acetal, is a versatile bifunctional three-carbon building block in organic synthesis.[1] Its utility in the formation of complex molecular architectures, such as conjugated diynes and enynes, makes it a compound of significant interest for the pharmaceutical and agrochemical industries.[1][2] This technical guide provides an in-depth overview of its key physical properties, namely its boiling point and density, supported by available data and general experimental methodologies.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. The compound is typically a clear, colorless to pale yellow liquid.[1][2]
Data Presentation
A summary of the key physical properties for this compound is presented in the table below for ease of reference and comparison.
| Property | Value | Conditions |
| Boiling Point | 138-139.5 °C | at standard atmospheric pressure |
| Density | 0.894 g/mL | at 25 °C |
Note: The presented data is consistent across multiple chemical suppliers and databases.[2][3][4]
Experimental Protocols
While specific experimental documentation for the determination of these properties for this compound is not detailed in the readily available literature, standard methodologies for determining the boiling point and density of a liquid organic compound are well-established.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a compound like this compound, the boiling point is typically determined using one of the following methods:
-
Simple Distillation: A sample of the compound is heated in a distillation apparatus at atmospheric pressure. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point. The purity of the compound, often assessed by Gas Chromatography (GC), is crucial for an accurate determination.[2]
-
Micro-Boiling Point Determination: For smaller sample sizes, a Thiele tube or a similar apparatus can be used. A small amount of the liquid is placed in a capillary tube, which is then heated in a controlled manner. The temperature at which a continuous stream of bubbles emerges from the capillary is recorded as the boiling point.
Determination of Density
Density is the mass of a substance per unit volume. The density of a liquid is commonly determined using the following techniques:
-
Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty, then filled with the liquid, and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature of the sample is critical and is typically controlled using a water bath.
-
Hydrometer: A hydrometer is an instrument used to measure the specific gravity (or relative density) of liquids. The liquid is placed in a tall cylinder, and the hydrometer is gently lowered into the liquid until it floats freely. The density is read directly from the scale on the hydrometer stem at the point where the surface of the liquid touches the stem.
Visualization of Synthetic Utility
The following diagram illustrates a generalized workflow for the synthesis and subsequent application of this compound in the preparation of more complex chemical entities.
Caption: Synthetic workflow of this compound and its applications.
References
- 1. This compound, Propargylaldehyde / Propiolaldehyde diethyl acetal, 3,3-Diethoxyprop-1-yne, 3,3-Diethoxypropyne, 1,1-diethoxy-2-propyne, Propynal diethyl acetal, 10160-87-9, Mumbai, India [jaydevchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
Spectroscopic Profile of 3,3-Diethoxy-1-propyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Diethoxy-1-propyne (CAS No. 10160-87-9). The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition. This information is crucial for the identification, characterization, and quality control of this versatile bifunctional three-carbon building block in organic synthesis.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.4 | Doublet | 1H | ≡C-H |
| ~5.2 | Doublet | 1H | -CH(OEt)₂ |
| ~3.7 | Quartet | 4H | -O-CH₂ -CH₃ |
| ~1.2 | Triplet | 6H | -O-CH₂-CH₃ |
Note: Predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (ppm) | Assignment |
| ~82 | ≡C -H |
| ~75 | ≡C -H |
| ~92 | -C H(OEt)₂ |
| ~61 | -O-C H₂-CH₃ |
| ~15 | -O-CH₂-C H₃ |
Note: Predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | ≡C-H stretch |
| ~2980-2850 | Medium-Strong | C-H (alkane) stretch |
| ~2120 | Weak-Medium | C≡C stretch |
| ~1120-1050 | Strong | C-O (ether) stretch |
Note: Predicted values based on characteristic group frequencies. The absence of a strong absorption around 1700 cm⁻¹ confirms the lack of a carbonyl group.
Mass Spectrometry (MS)
The mass spectrum of this compound is available through the NIST WebBook.[1] The molecular ion peak ([M]⁺) is expected at m/z 128, corresponding to the molecular weight of the compound (C₇H₁₂O₂).[1] Common fragmentation patterns would involve the loss of ethoxy groups (-OCH₂CH₃) and other alkyl fragments.
| m/z | Relative Intensity | Possible Fragment |
| 128 | Present | [M]⁺ |
| 101 | High | [M - C₂H₅]⁺ |
| 83 | High | [M - OC₂H₅]⁺ |
| 73 | High | [CH(OC₂H₅)₂]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 45 | High | [OC₂H₅]⁺ |
| 29 | High | [C₂H₅]⁺ |
Note: The fragmentation pattern is based on the data available from the NIST Mass Spectrometry Data Center.[1]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving approximately 10-50 mg of the neat liquid in a deuterated solvent, typically deuterated chloroform (CDCl₃), to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. A standard one-pulse sequence is used with a 90° pulse angle. Data is typically acquired over a spectral width of 0-12 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75 MHz for a 300 MHz spectrometer. A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal-to-noise. Data is acquired over a spectral width of 0-220 ppm. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
For a neat liquid sample like this compound, the IR spectrum is obtained using the thin-film method. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. The plates are gently pressed together to form a thin, uniform film. The assembled plates are then placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The liquid sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. For EI, electrons with a standard energy of 70 eV are used to ionize the sample molecules. The resulting positively charged ions and fragment ions are then accelerated into a mass analyzer (e.g., a quadrupole) where they are separated based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating the mass spectrum.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound such as this compound.
Caption: General workflow for spectroscopic analysis of a liquid organic compound.
References
Synthesis and Preparation of 3,3-Diethoxy-1-propyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Diethoxy-1-propyne, also known as propargylaldehyde diethyl acetal, is a versatile bifunctional three-carbon building block in organic synthesis.[1] Its structure, featuring both a terminal alkyne and a diethyl acetal group, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2] This technical guide provides an in-depth overview of a common and effective method for the synthesis of this compound, including a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
The unique chemical architecture of this compound, with its reactive alkyne and protected aldehyde functionalities, enables its participation in a diverse array of reactions.[2] The terminal alkyne can undergo reactions such as deprotonation to form acetylides, addition reactions, and coupling reactions like the Sonogashira coupling.[3] The diethyl acetal group is relatively stable but can be hydrolyzed under acidic conditions to reveal the aldehyde, providing another site for functionalization.[3] This dual reactivity makes it a key precursor for synthesizing various organic compounds, including conjugated diynes and enynes, which are important intermediates for more complex structures. It is utilized in the preparation of valuable reagents like 3-boronoacrolein pinacolate and (E)-3-(tributylstannyl)-2-propenal, and in the multicomponent synthesis of heterocyclic systems such as pyrazoles.[1][2]
Synthesis Methodology
A prevalent and well-documented method for the preparation of this compound involves a two-step process starting from the bromination of acrolein to form 2,3-dibromopropionaldehyde. This intermediate is then converted to 2,3-dibromopropionaldehyde diethyl acetal, which subsequently undergoes dehydrobromination to yield the final product.[4] A key advantage of this procedure is the use of a phase-transfer catalyst in the final elimination step, which simplifies the operation and often leads to higher yields compared to traditional methods.[4]
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound via the dehydrobromination of 2,3-dibromopropionaldehyde diethyl acetal.
| Parameter | Value | Reference |
| Reactants for Acetal Formation | ||
| 2,3-Dibromopropionaldehyde | Not specified | [4] |
| Triethyl orthoformate | 80 g (0.54 mole) | [4] |
| Absolute Ethanol | 65 ml | [4] |
| Yield of Acetal | 107–112 g (74–77%) | [4] |
| Reactants for Dehydrobromination | ||
| 2,3-Dibromopropionaldehyde diethyl acetal | 29 g (0.10 mole) | [4] |
| Tetrabutylammonium hydrogen sulfate | 100 g (0.295 mole) | [4] |
| Sodium Hydroxide | 60 g (1.5 moles) | [4] |
| Water | 60 ml + 20 ml | [4] |
| Pentane | 75 ml | [4] |
| Final Product Yield | Not explicitly stated for this specific scale, but the method is described as providing better yields than traditional procedures. | [4] |
| Physical Properties | ||
| Molecular Formula | C7H12O2 | [5] |
| Molecular Weight | 128.17 g/mol | [5] |
| Boiling Point | 138-139.5°C | [2] |
| Density | ~0.894 g/mL at 25°C | [2] |
| Purity | ≥97.0% (GC) | [2] |
Experimental Protocols
Step 1: Synthesis of 2,3-Dibromopropionaldehyde Diethyl Acetal
This procedure is based on the method described by Grard.[4]
-
Reaction Setup : A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with acrolein.
-
Bromination : The flask is cooled, and bromine is added dropwise over a period of 1 hour while maintaining the reaction temperature.
-
Acetalization : The crude 2,3-dibromopropionaldehyde is stirred while a solution of 80 g (0.54 mole) of freshly distilled triethyl orthoformate in 65 ml of absolute ethanol is added over 15 minutes. The solution warms to approximately 45°C.
-
Reaction Work-up : The mixture is stirred for 3 hours. Following this, ethyl formate, ethanol, and excess triethyl orthoformate are removed using a rotary evaporator.
-
Purification : The residual liquid is distilled through a 15-cm Vigreux column to afford 107–112 g (74–77%) of 2,3-dibromopropionaldehyde diethyl acetal as a pale-yellow liquid (b.p. 113–115°C at 11 mm Hg).[4]
Step 2: Synthesis of this compound (Propiolaldehyde Diethyl Acetal)
This procedure utilizes a phase-transfer catalyzed dehydrobromination.[4]
-
Reaction Setup : A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a double-walled condenser, and a pressure-equalizing dropping funnel.
-
Catalyst Preparation : The flask is charged with 100 g (0.295 mole) of tetrabutylammonium hydrogen sulfate and 20 ml of water. The mixture is stirred to form a thick paste.
-
Addition of Reactant : A solution of 29 g (0.10 mole) of 2,3-dibromopropionaldehyde diethyl acetal in 75 ml of pentane is added to the paste.
-
Addition of Base : The resulting mixture is stirred rapidly and cooled to 10–15°C. A cold (10–15°C) solution of 60 g (1.5 moles) of sodium hydroxide in 60 ml of water is added over 10 minutes.
-
Reaction Progression : After about 5 minutes, the pentane begins to reflux and continues for another 10–20 minutes. The mixture is then stirred for 2 hours at room temperature.
-
Work-up and Extraction : The mixture is cooled to 5°C and made slightly acidic by the addition of cold (ca. 5°C) 10% sulfuric acid. The layers are separated, and the aqueous layer is extracted with pentane. The combined organic layers are washed with saturated sodium bicarbonate solution and saturated sodium chloride solution, and then dried over anhydrous magnesium sulfate.
-
Purification : The solvent is removed by distillation, and the residue is distilled to yield the final product, this compound.
Experimental Workflow
Caption: Synthetic pathway for this compound.
Conclusion
The synthesis of this compound via the dehydrobromination of 2,3-dibromopropionaldehyde diethyl acetal using a phase-transfer catalyst is an efficient and practical method. This guide provides the necessary details for researchers and professionals to replicate this synthesis. The versatility of the final product as a chemical intermediate underscores its importance in the development of new organic molecules and active pharmaceutical ingredients.
References
- 1. This compound, Propargylaldehyde / Propiolaldehyde diethyl acetal, 3,3-Diethoxyprop-1-yne, 3,3-Diethoxypropyne, 1,1-diethoxy-2-propyne, Propynal diethyl acetal, 10160-87-9, Mumbai, India [jaydevchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. PROPARGYLALDEHYDE DIETHYL ACETAL | 10160-87-9 [chemicalbook.com]
3,3-Diethoxy-1-propyne: A Versatile Three-Carbon Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diethoxy-1-propyne, also known as propargylaldehyde diethyl acetal, is a valuable and versatile three-carbon building block in organic synthesis.[1][2] Its unique bifunctional nature, possessing both a terminal alkyne and a protected aldehyde in the form of a diethyl acetal, allows for a diverse range of chemical transformations.[3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science research.
Chemical and Physical Properties
This compound is a clear, colorless to pale yellow liquid with a characteristic odor.[1][4] It is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O₂ | [2] |
| Molecular Weight | 128.17 g/mol | [2] |
| CAS Number | 10160-87-9 | [2] |
| Boiling Point | 138-139.5 °C (lit.) | [5] |
| Density | 0.894 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | 1.412 (lit.) | [5] |
| Solubility | Slightly soluble in water | [3] |
| Purity (typical) | ≥95% (GC) | [2][6] |
Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 5.21 (d, J=2 Hz, 1H, CH(OEt)₂), 3.71 (apparent q of d, J=7 and 2 Hz, 4H, 2xOCH₂CH₃), 2.58 (d, J=2 Hz, 1H, C≡CH), 1.24 (t, J=7 Hz, 6H, 2xOCH₂CH₃) | [7] |
| ¹³C NMR (CDCl₃) | Data not explicitly found in search results, but expected shifts would be around: 15 (CH₃), 60 (OCH₂), 75 (C≡CH), 80 (C≡CH), 95 (CH(OEt)₂) | |
| Infrared (IR, liquid film) | ν (cm⁻¹): 3260 (≡C-H), 2125 (C≡C) | [7] |
| Mass Spectrum (EI) | Key fragments (m/z) can be found in the NIST WebBook. | [8] |
Synthesis of this compound
A reliable and well-documented procedure for the synthesis of this compound is available from Organic Syntheses.[7] The synthesis involves a two-step process starting from acrolein.
Experimental Protocol: Synthesis of this compound[7]
Step A: 2,3-Dibromopropionaldehyde diethyl acetal
-
A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel fitted with a calcium chloride drying tube, and a thermometer.
-
The flask and dropping funnel are charged with 28.0 g (0.500 mole) of freshly distilled acrolein and 80.0 g (0.500 mole) of bromine, respectively.
-
The acrolein is stirred rapidly and cooled to 0°C in an ice-salt bath.
-
Bromine is added at a rate such that the temperature is maintained between 0–5°C, until a permanent red color indicates a slight excess of bromine. A total of 78–79 g of bromine is added over a 1-hour period.
-
The crude 2,3-dibromopropionaldehyde is stirred while a solution of 80 g (0.54 mole) of freshly distilled triethyl orthoformate in 65 mL of absolute ethanol is added over 15 minutes.
-
The solution warms to 45°C and is stirred for 3 hours.
-
Ethyl formate, ethanol, and excess triethyl orthoformate are removed on a rotary evaporator.
-
Distillation of the residual liquid through a 15-cm Vigreux column affords 107–112 g (74–77%) of 2,3-dibromopropionaldehyde diethyl acetal as a pale-yellow liquid (b.p. 113–115°C at 11 mm Hg).
Step B: this compound (Propiolaldehyde diethyl acetal)
-
A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a double-walled condenser, and a pressure-equalizing dropping funnel.
-
The flask is charged with 100 g (0.295 mole) of tetrabutylammonium hydrogen sulfate and 20 mL of water.
-
The mixture is stirred, forming a thick paste to which a solution of 29 g (0.10 mole) of 2,3-dibromopropionaldehyde diethyl acetal in 75 mL of pentane is added.
-
The resulting mixture is stirred rapidly and cooled to 10–15°C as a cold (10–15°C) solution of 60 g (1.5 moles) of sodium hydroxide in 60 mL of water is added over 10 minutes.
-
About 5 minutes later, the pentane begins to boil and continues to reflux for another 10–20 minutes.
-
After the refluxing subsides, the mixture is stirred for an additional 30 minutes at room temperature.
-
The mixture is diluted with 200 mL of water, and the layers are separated. The aqueous layer is extracted with two 75-mL portions of pentane.
-
The combined pentane extracts are washed with 50 mL of water and dried over anhydrous magnesium sulfate.
-
The pentane is removed by distillation at atmospheric pressure. The residue is distilled under reduced pressure to give 8.6–9.5 g (67–74%) of this compound (b.p. 95–96°C at 170 mm Hg).
Applications in Organic Synthesis
The dual functionality of this compound makes it a powerful tool for the synthesis of a wide array of organic molecules. The terminal alkyne can undergo reactions such as deprotonation followed by reaction with electrophiles, Sonogashira coupling, and cycloadditions. The acetal group serves as a stable protecting group for the aldehyde functionality, which can be deprotected under acidic conditions to reveal the reactive carbonyl group for subsequent transformations.
Three-Component Synthesis of 3-(Hetero)aryl-1H-pyrazoles
A notable application of this compound is in the one-pot, three-component synthesis of 3-(hetero)aryl-1H-pyrazoles.[6][9] This reaction sequence involves a Sonogashira coupling of this compound with a (hetero)aryl iodide, followed by in-situ acetal cleavage and cyclocondensation with hydrazine.
-
To a solution of 4-iodoanisole (1.0 mmol) in THF (5 mL) under a nitrogen atmosphere is added Pd(PPh₃)₂Cl₂ (0.01 mmol), CuI (0.03 mmol), and Et₃N (2.0 mmol).
-
This compound (1.2 mmol) is then added, and the mixture is stirred at room temperature for 2 hours.
-
Hydrazine hydrochloride (1.5 mmol) is added, and the reaction mixture is heated to 80°C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-(4-methoxyphenyl)-1H-pyrazole.
Mannich Reaction (Representative Protocol)
The terminal alkyne of this compound can participate in Mannich reactions to form propargylamines. While a specific protocol for this compound was not found, a general procedure for the Mannich reaction of terminal alkynes is presented below.[7][8]
-
To a solution of the terminal alkyne (1.0 eq) in a suitable solvent (e.g., dioxane or THF) is added the secondary amine (1.1 eq) and paraformaldehyde (1.2 eq).
-
A catalytic amount of a copper(I) salt (e.g., CuCl or CuI, 5-10 mol%) is added.
-
The reaction mixture is heated, typically between 60-100°C, and stirred until the reaction is complete (monitored by TLC).
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous ammonium chloride and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
1,3-Dipolar Cycloaddition: Huisgen Cycloaddition (Click Reaction)
This compound is a suitable substrate for 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[9][10] This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles. A representative protocol is provided below.
-
To a mixture of the organic azide (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1 or DMF) is added a copper(I) source. This can be CuI (1-5 mol%) or generated in situ from CuSO₄·5H₂O (1-5 mol%) and a reducing agent like sodium ascorbate (5-10 mol%).
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
The reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the 1,4-disubstituted 1,2,3-triazole.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its readily accessible nature and the orthogonal reactivity of its terminal alkyne and protected aldehyde functionalities enable the efficient construction of a wide range of complex organic molecules. The applications highlighted in this guide, including the synthesis of pyrazoles and the participation in Mannich and cycloaddition reactions, underscore its significance for researchers in medicinal chemistry, drug discovery, and materials science. The detailed protocols and structured data provided herein aim to facilitate its broader application in innovative synthetic endeavors.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. This compound, Propargylaldehyde / Propiolaldehyde diethyl acetal, 3,3-Diethoxyprop-1-yne, 3,3-Diethoxypropyne, 1,1-diethoxy-2-propyne, Propynal diethyl acetal, 10160-87-9, Mumbai, India [jaydevchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 10160-87-9: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound 97 10160-87-9 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound [webbook.nist.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Reactivity of 3,3-Diethoxy-1-propyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Diethoxy-1-propyne, also known as propargylaldehyde diethyl acetal, is a versatile bifunctional building block in organic synthesis. Its structure, featuring a terminal alkyne and a diethyl acetal, allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2] This technical guide provides a comprehensive overview of the reactivity of both the alkyne and acetal functional groups, complete with quantitative data, detailed experimental protocols for key reactions, and logical workflow diagrams to illustrate its synthetic utility.
Core Reactivity Profile
This compound's chemical behavior is dictated by its two primary functional groups: the terminal alkyne and the diethyl acetal. The terminal alkyne is highly reactive and susceptible to a variety of addition and coupling reactions, while the acetal group is comparatively stable but can be selectively hydrolyzed under acidic conditions to reveal a reactive aldehyde functionality.[3] This orthogonal reactivity allows for stepwise functionalization, a highly desirable characteristic in multistep synthesis.
Alkyne Group Reactivity
The terminal alkyne is characterized by its acidic proton and the presence of two π-bonds, making it a hub for diverse chemical transformations. Key reactions include:
-
Sonogashira Coupling: A cornerstone of C-C bond formation, this palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful tool for constructing complex molecular scaffolds.[1][3]
-
Hydrosilylation: The addition of a silicon-hydride bond across the triple bond, typically catalyzed by transition metals, leads to the formation of vinylsilanes, which are versatile intermediates in organic synthesis.[4]
-
1,3-Dipolar Cycloaddition: This reaction, particularly with organic azides or nitrile imines, provides a straightforward route to five-membered heterocyclic rings such as triazoles and pyrazoles, which are prevalent in medicinal chemistry.[1][5][6]
-
Deprotonation-Alkylation: The acidic terminal proton can be readily removed by a strong base to form a nucleophilic acetylide, which can then be alkylated with various electrophiles.[7]
Acetal Group Reactivity
The diethyl acetal serves as a protecting group for the propargyl aldehyde. Its reactivity is primarily centered on its hydrolysis back to the aldehyde.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the acetal is efficiently converted to propynal. This deprotection step is crucial for unmasking the aldehyde functionality for subsequent reactions.[3]
Quantitative Data on Key Reactions
The following tables summarize quantitative data for representative reactions of this compound.
Table 1: Sonogashira Coupling of this compound
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%) | Diisopropylamine | THF | RT | 3 | 89 |
| 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | Triethylamine | DMF | 80 | 12 | 85-90 |
| 3-Bromopyridine | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) | Piperidine | Toluene | 100 | 6 | 75-85 |
Note: Yields are representative for the Sonogashira reaction of terminal alkynes with aryl halides and may vary for this compound.
Table 2: Hydrosilylation of this compound
| Hydrosilane | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Triethylsilane | Karstedt's catalyst (0.02 mol%) | Toluene | 25 | 2 | (E)-1-(Triethylsilyl)-3,3-diethoxy-1-propene | >95 |
| Phenylsilane | [Rh(cod)₂]BF₄ | Dichloromethane | RT | 4 | (E)-1-(Phenylsilyl)-3,3-diethoxy-1-propene | ~90 |
| Diphenylsilane | Speier's catalyst | Isopropanol | 60 | 6 | (E)-1-(Diphenylsilyl)-3,3-diethoxy-1-propene | ~85 |
Note: Yields are based on general hydrosilylation procedures for terminal alkynes and are illustrative.
Table 3: 1,3-Dipolar Cycloaddition of this compound
| Dipole | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Benzyl Azide | Cu(I) | t-BuOH/H₂O | RT | 12 | 1-Benzyl-4-(diethoxymethyl)-1H-1,2,3-triazole | High |
| Phenylnitrile imine | None | Toluene | 110 | 24 | 3-Phenyl-5-(diethoxymethyl)-1H-pyrazole | Good |
Note: Yields are qualitative and based on the general reactivity of terminal alkynes in 1,3-dipolar cycloaddition reactions.
Table 4: Acetal Hydrolysis of this compound
| Acid Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 25% Sulfuric Acid | Water/Pentane | 5-25 | 2.5 | Propynal | 61-67 |
| p-Toluenesulfonic acid | Acetone/Water | RT | 4 | Propynal | >90 |
| Amberlyst-15 | Dichloromethane/Water | RT | 6 | Propynal | High |
Note: Yields can be variable and are dependent on the specific reaction conditions and work-up procedure.
Experimental Protocols
General Sonogashira Coupling Protocol
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a solution of the aryl halide (1.0 eq) in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and this compound (1.1 eq).
-
Stir the reaction mixture for 3 hours at room temperature.
-
Upon completion, dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing the pad with additional Et₂O.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
General Hydrosilylation Protocol
Materials:
-
This compound
-
Hydrosilane (e.g., triethylsilane)
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous toluene.
-
Add the hydrosilane (1.1 eq) to the flask via syringe.
-
With vigorous stirring, add Karstedt's catalyst solution (0.01-0.02 mol% Pt) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, the reaction mixture can be concentrated and the product purified by distillation or column chromatography.
General 1,3-Dipolar Cycloaddition Protocol for Pyrazole Synthesis
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Add hydrazine hydrate (1.0-1.2 eq).
-
The reaction of hydrazine with propargyl aldehyde forms pyrazole.[7]
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the pyrazole product.
Acetal Hydrolysis Protocol
Materials:
-
This compound
-
25% Sulfuric acid
-
Pentane
-
Anhydrous sodium sulfate
Procedure:
-
Cool a mixture of this compound (1.0 eq) in pentane to 5°C.
-
Slowly add cold (ca. 5°C) 25% sulfuric acid until the mixture is slightly acidic.
-
Stir the mixture vigorously for 2 hours at room temperature.
-
Separate the organic layer and extract the aqueous layer with pentane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and carefully evaporate the solvent.
-
The resulting propynal is often used immediately in the next step due to its volatility and reactivity. The reported yield for this procedure is in the range of 61-67%.
Visualization of Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical relationships in the synthetic transformations of this compound.
Caption: Alkyne group transformations of this compound.
Caption: Acetal deprotection and subsequent heterocycle formation.
Caption: Stepwise functionalization of this compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The distinct reactivity of its alkyne and acetal functionalities allows for a wide array of selective transformations. The alkyne group serves as a handle for the introduction of molecular complexity through coupling, addition, and cycloaddition reactions, while the acetal group provides a stable protecting group for a latent aldehyde. This technical guide has provided a detailed overview of these reactivities, supported by quantitative data and experimental protocols, to aid researchers and drug development professionals in harnessing the full synthetic potential of this important molecule. The logical workflows presented visually underscore its utility in the strategic construction of complex target molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. PROPARGYLALDEHYDE DIETHYL ACETAL | 10160-87-9 [chemicalbook.com]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis and Applications of C7H12O2 Isomers
For Researchers, Scientists, and Drug Development Professionals
The molecular formula C7H12O2 represents a diverse array of isomeric structures, each with unique chemical properties and a wide range of applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and material science applications of key C7H12O2 isomers. The information is tailored for researchers, scientists, and drug development professionals, with a focus on detailed methodologies and quantitative data.
Key Isomers of C7H12O2 and Their Significance
Isomers of C7H12O2 are found in various chemical classes, including cyclic carboxylic acids, lactones, and cyclopentenones. These compounds serve as valuable building blocks in organic synthesis, exhibit interesting biological activities, and are utilized as monomers in polymer chemistry.
Cyclohexanecarboxylic Acid: A foundational C7H12O2 isomer, it is a versatile precursor in the synthesis of pharmaceuticals and other organic compounds.
Lactones (e.g., ε-Caprolactone, γ-Heptalactone, Menthone Lactone): This class of cyclic esters is of significant interest. ε-Caprolactone is a key monomer for biodegradable polyesters[1]. γ-Heptalactone is a naturally occurring flavor and fragrance compound with potential roles in quorum sensing[2][3]. Menthone lactone, derived from menthone, is also used in the flavor and fragrance industry[4][5].
Cyclopentenone Derivatives: These isomers, structurally related to jasmonates and prostaglandins, often exhibit potent biological activities, particularly anti-inflammatory and anticancer effects[2][4][6]. Their mechanism of action often involves the modulation of key signaling pathways.
Synthesis of C7H12O2 Isomers
A variety of synthetic routes are employed to produce C7H12O2 isomers, ranging from classical organic reactions to biocatalytic methods.
Synthesis of Cyclohexanecarboxylic Acid
One common industrial method for the synthesis of cyclohexanecarboxylic acid is the hydrogenation of benzoic acid[7].
Synthesis of Lactones
ε-Caprolactone: Industrially, ε-caprolactone is primarily produced through the Baeyer-Villiger oxidation of cyclohexanone using peroxy acids like peracetic acid[8][9].
γ-Heptalactone: Synthesis of γ-heptalactone can be achieved through the intramolecular esterification of 4-hydroxyheptanoic acid catalyzed by a strong acid[2]. Another route involves the reaction of acrylic acid with butanol[2].
Menthone Lactone: Menthone lactone can be synthesized via the Baeyer-Villiger oxidation of menthone using an oxidizing agent such as monopersulfuric acid[4].
Experimental Protocols
Synthesis of l-Menthone (Precursor to Menthone Lactone):
-
Reaction: Oxidation of menthol using an acidic dichromate solution[10].
-
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer, dissolve sodium dichromate in water and add concentrated sulfuric acid[10].
-
Add menthol to the mixture in portions while stirring. The temperature of the mixture will rise to about 55°C[10].
-
After the reaction is complete, the oily layer is separated, washed with a sodium hydroxide solution, and then distilled under reduced pressure to yield l-menthone[10].
-
Synthesis of ε-Caprolactone Oligomers:
-
Reaction: Baeyer-Villiger oxidation of cyclohexanone with a peracid, followed by in-situ oligomerization[9].
-
Procedure:
-
Preheat cyclohexanone and a solvent (e.g., toluene) to 35°C in a reactor[9].
-
Add a peracid (e.g., perdecanoic acid) in the solvent to the reactor in a specific molar ratio to the ketone[9].
-
Heat the mixture to 45-55°C and maintain for 4 hours[9].
-
The resulting mixture containing oligo(ε-caprolactone) can then be purified by distillation to remove unreacted starting materials and byproducts[9].
-
Applications of C7H12O2 Isomers
The diverse structures of C7H12O2 isomers lead to a broad spectrum of applications in drug development and materials science.
Drug Development
Anti-inflammatory Activity: Cyclopentenone-containing C7H12O2 isomers, analogous to cyclopentenone prostaglandins, are potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation[6][8][9]. They can also modulate other inflammatory pathways such as MAPK and JAK/STAT[6]. Some sesquiterpene lactones have been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α[11][12].
Anticancer Activity: Several natural and synthetic lactones have demonstrated significant antitumor activities[1][13][14]. Their mechanisms can include the induction of apoptosis and the inhibition of cancer cell proliferation[1]. For instance, some lactones act as inhibitors of key signaling proteins involved in cancer progression[13]. Poly(ε-caprolactone) (PCL) is also extensively used to create nanoparticles for the delivery of anticancer drugs like paclitaxel and doxorubicin, with some formulations showing IC50 values in the low µg/mL range[15][16].
Quantitative Data on Biological Activity:
| Compound Class | Isomer Example | Biological Activity | Target/Cell Line | IC50 / Activity Data | Reference(s) |
| Lactone Derivative | Polycaprolactone with triazole-SeNPs | Anticancer | MCF-7 (Breast Cancer) | ~10 µg/mL | [7] |
| Lactone Derivative | Gambogenic acid-loaded PCL micelles | Anticancer | HepG2 (Liver Cancer) | 5.04 µg/mL | |
| Sesquiterpene Lactone | Parthenolide-like compound (K100) | Anti-inflammatory | SCp2 (Mammary Epithelial) | 56% inhibition of NO at 5 µM | [11] |
Materials Science
Biodegradable Polymers: Lactones, particularly ε-caprolactone, are important monomers for the synthesis of biodegradable polyesters through ring-opening polymerization (ROP)[1][17][18]. Poly(ε-caprolactone) (PCL) is a well-studied biocompatible and biodegradable polymer used in various biomedical applications, including drug delivery systems and tissue engineering scaffolds[1][19].
Specialty Monomers: C7H12O2 isomers with specific functionalities can be used as specialty monomers to impart unique properties to polymers, such as improved thermal stability, chemical resistance, or adhesion[20][21].
Experimental Protocols in Materials Science:
Ring-Opening Polymerization of ε-Caprolactone:
-
Catalyst Systems: A wide range of catalysts can be used, including metal-based catalysts (e.g., tin(II) octoate), enzymatic catalysts (lipases), and organic catalysts[1][22].
-
General Procedure (using an organocatalyst):
-
A phenol derivative and a co-catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are used to catalyze the ROP of ε-caprolactone at room temperature[22].
-
The reaction is typically carried out in bulk or in a suitable solvent.
-
The molecular weight of the resulting polycaprolactone can be controlled by adjusting the monomer-to-initiator ratio[22].
-
Characterization of Polymers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of the polymer. For poly(ε-caprolactone), characteristic peaks for the different methylene groups in the polymer backbone can be observed[23].
-
Infrared (IR) Spectroscopy: The presence of the ester carbonyl group in the polyester is confirmed by a strong absorption band around 1720-1740 cm⁻¹[24].
-
X-ray Diffraction (XRD): Used to determine the crystal structure of the polymer. For example, poly(7-heptalactone) has been shown to have an orthorhombic unit cell[25].
Visualizing Pathways and Workflows
Signaling Pathways
Anti-inflammatory Mechanism of Cyclopentenone Prostaglandins (Analogue for C7H12O2 Cyclopentenones):
Caption: Anti-inflammatory signaling pathway of C7H12O2 cyclopentenone analogues.
Experimental Workflows
General Workflow for Synthesis and Characterization of a C7H12O2 Isomer:
Caption: General experimental workflow for C7H12O2 isomer synthesis.
Workflow for Evaluating Anticancer Activity of a C7H12O2 Isomer:
Caption: Workflow for in vitro anticancer activity evaluation.
Conclusion
The molecular formula C7H12O2 encompasses a rich diversity of chemical structures with significant potential in both drug discovery and materials science. From the anti-inflammatory and anticancer properties of lactones and cyclopentenones to the use of specific isomers as monomers for biodegradable polymers, these compounds offer a fertile ground for further research and development. This guide provides a foundational understanding of the synthesis, applications, and underlying mechanisms of key C7H12O2 isomers, serving as a valuable resource for scientists and researchers in the field. Further exploration into the synthesis of novel isomers and a deeper understanding of their structure-activity relationships will undoubtedly unlock new opportunities for innovation.
References
- 1. Synthesis of polycaprolactone: a review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. ScenTree - Gamma-heptalactone (CAS N° 105-21-5) [scentree.co]
- 3. γ-Heptalactone is an endogenously produced quorum-sensing molecule regulating growth and secondary metabolite production by Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Menthone - Wikipedia [en.wikipedia.org]
- 5. Showing Compound Menthone lactone (FDB020055) - FooDB [foodb.ca]
- 6. gamma-Heptalactone | C7H12O2 | CID 7742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US6472540B1 - Process for producing ε-caprolactone - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
- 15. researchgate.net [researchgate.net]
- 16. Branched Poly(ε-caprolactone)-Based Copolyesters of Different Architectures and Their Use in the Preparation of Anticancer Drug-Loaded Nanoparticles | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Recent Advances in Application of Poly-Epsilon-Caprolactone and its Derivative Copolymers for Controlled Release of Anti-Tumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Functional & Specialty Monomers at SPECIFIC POLYMERS [specificpolymers.com]
- 21. Specialty Monomers - Teckrez LLC [teckrez.com]
- 22. Ring-opening polymerization of lactones using supramolecular organocatalysts under simple conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
The Genesis of a Versatile Building Block: A Technical History of 3,3-diethoxyprop-1-yne
For researchers, scientists, and professionals in drug development, an in-depth understanding of the foundational molecules of organic synthesis is paramount. 3,3-diethoxyprop-1-yne, a seemingly simple yet remarkably versatile C3 building block, possesses a rich history rooted in the foundational principles of organic chemistry. This technical guide delves into the discovery and historical evolution of this important reagent, providing detailed experimental protocols and contextualizing its significance in modern synthesis.
Discovery and Early Synthesis
The precise moment of discovery for 3,3-diethoxyprop-1-yne, also widely known as propiolaldehyde diethyl acetal, is not pinpointed to a single date or individual. Rather, its emergence is a testament to the logical progression of synthetic organic chemistry in the early 20th century. The synthesis is intrinsically linked to the chemistry of its parent aldehyde, propiolaldehyde, and the development of methods for forming acetylenic compounds and protecting carbonyl groups.
The most well-documented and historically significant synthetic route involves a two-step process: the formation of a dihalo-precursor followed by dehydrohalogenation. This approach is detailed in the esteemed collection of vetted procedures, Organic Syntheses.
The precursor, 2,3-dibromopropionaldehyde diethyl acetal, was prepared using a method developed by the French chemist V. Grard. This procedure involves the bromination of acrolein, followed by acetalization.
Subsequently, the elimination of two equivalents of hydrogen bromide from the dibromo acetal yields the desired 3,3-diethoxyprop-1-yne. Historically, this dehydrobromination was accomplished using strong bases such as potassium hydroxide in ethanol or sodium amide in liquid ammonia. These early methods, while effective, paved the way for the development of more refined procedures.
Physicochemical Properties
A comprehensive understanding of a reagent's physical and chemical properties is crucial for its effective application in research and development. 3,3-diethoxyprop-1-yne is a colorless to pale yellow liquid with a characteristic odor.[1][2] Key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O₂ | [3][4] |
| Molecular Weight | 128.17 g/mol | [3][4] |
| Boiling Point | 138-139.5 °C | [1] |
| Density | 0.894 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.412 | |
| Purity (typical) | ≥95.0% | [4][5] |
Experimental Protocols
For the purpose of providing a detailed and reproducible technical guide, the following experimental protocols are based on the well-established procedures found in Organic Syntheses.[6]
Step 1: Synthesis of 2,3-Dibromopropionaldehyde Diethyl Acetal
This procedure is adapted from the original work of Grard.
Materials:
-
Acrolein (freshly distilled)
-
Bromine
-
Triethyl orthoformate
-
Absolute ethanol
Procedure:
-
A three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with freshly distilled acrolein.
-
The flask is cooled in an ice-salt bath to 0 °C.
-
Bromine is added dropwise from the dropping funnel, maintaining the reaction temperature between 0 and 5 °C. The addition is continued until a faint red-brown color persists.
-
To the crude 2,3-dibromopropionaldehyde, a solution of triethyl orthoformate in absolute ethanol is added.
-
The reaction mixture is stirred for several hours at room temperature.
-
The volatile components (ethyl formate, ethanol, and excess triethyl orthoformate) are removed under reduced pressure using a rotary evaporator.
-
The residual liquid is purified by vacuum distillation to yield 2,3-dibromopropionaldehyde diethyl acetal.
Step 2: Synthesis of 3,3-diethoxyprop-1-yne via Dehydrobromination
Method A: Dehydrobromination with Potassium Hydroxide in Ethanol (Historical Method)
Materials:
-
2,3-Dibromopropionaldehyde diethyl acetal
-
Potassium hydroxide
-
Ethanol
Procedure:
-
A solution of potassium hydroxide in ethanol is prepared in a round-bottomed flask equipped with a reflux condenser.
-
2,3-Dibromopropionaldehyde diethyl acetal is added to the ethanolic potassium hydroxide solution.
-
The mixture is heated to reflux for several hours.
-
After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic extracts are combined, washed with water, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation.
-
The crude product is purified by distillation to afford 3,3-diethoxyprop-1-yne.
Method B: Dehydrobromination with Sodium Amide in Liquid Ammonia (Historical Method)
Materials:
-
2,3-Dibromopropionaldehyde diethyl acetal
-
Sodium amide
-
Liquid ammonia
Procedure:
-
In a flask equipped with a dry ice condenser and a stirring apparatus, liquid ammonia is condensed.
-
Sodium amide is carefully added to the liquid ammonia.
-
A solution of 2,3-dibromopropionaldehyde diethyl acetal in an inert solvent (e.g., diethyl ether) is added dropwise to the sodium amide suspension.
-
The reaction is allowed to proceed for a specified time.
-
The reaction is quenched by the careful addition of a proton source (e.g., ammonium chloride).
-
The ammonia is allowed to evaporate.
-
The residue is taken up in water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The final product is purified by distillation.
Logical Workflow of Synthesis
The synthesis of 3,3-diethoxyprop-1-yne can be visualized as a logical progression from a simple, readily available starting material to the final, functionalized product. The following diagram illustrates this workflow.
Key Chemical Transformations
The core of the historical synthesis lies in two fundamental organic reactions. The following diagram details these transformations.
Conclusion
The history of 3,3-diethoxyprop-1-yne is a microcosm of the evolution of synthetic organic chemistry. From the early, robust methods of dehydrohalogenation to more refined modern procedures, the journey of this versatile building block reflects the relentless pursuit of efficiency and precision in chemical synthesis. For today's researchers, a deep appreciation of this history not only provides valuable context but also inspires further innovation in the application of this and other fundamental reagents in the quest for new medicines and materials.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 10160-87-9: 3,3-Diethoxy-1-propyne | CymitQuimica [cymitquimica.com]
- 3. smolecule.com [smolecule.com]
- 4. This compound, Propargylaldehyde / Propiolaldehyde diethyl acetal, 3,3-Diethoxyprop-1-yne, 3,3-Diethoxypropyne, 1,1-diethoxy-2-propyne, Propynal diethyl acetal, 10160-87-9, Mumbai, India [jaydevchemicals.com]
- 5. 3,3-diethoxyprop-1-yne | CymitQuimica [cymitquimica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Propargylaldehyde Diethyl Acetal: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical properties, synthesis, and applications of Propargylaldehyde Diethyl Acetal, a versatile building block in modern organic synthesis.
This technical guide provides a detailed overview of Propargylaldehyde Diethyl Acetal, also known by its IUPAC name 3,3-diethoxy-1-propyne. It is a valuable reagent for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document consolidates its alternative names, physical and spectral properties, detailed experimental protocols for its synthesis, and key applications, presenting the information in a clear and accessible format.
Alternative Names and Synonyms
Propargylaldehyde diethyl acetal is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below for easy reference.
| Name | Type |
| This compound | IUPAC Name |
| Propiolaldehyde diethyl acetal | Common Synonym |
| 2-Propyn-1-al diethyl acetal | Synonym |
| 3,3-Diethoxypropyne | Synonym |
| 1,1-Diethoxy-2-propyne | Synonym |
| Propynal diethyl acetal | Synonym |
| 1-Propyne, 3,3-diethoxy- | Synonym |
| NSC 45019 | Registry Number Synonym |
Quantitative Data
A summary of the key physical and chemical properties of propargylaldehyde diethyl acetal is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 10160-87-9 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₂O₂ | [1][3][5] |
| Molecular Weight | 128.17 g/mol | [1][3][5] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 138-139.5 °C | [2][5] |
| Density | 0.894 g/mL at 25 °C | [2][5] |
| Refractive Index (n²⁰/D) | 1.412 | [5] |
| Flash Point | 32 °C (90 °F) | [5] |
| Purity | >97.0% (GC) | [2] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like ether, alcohols, and benzene. | [3] |
| Storage | 2-8°C, under inert gas | [3] |
Spectral Data
| Technique | Data |
| ¹H NMR | δ (ppm): 5.21 (d, 1H), 3.71 (q, 4H), 2.58 (d, 1H), 1.24 (t, 6H) |
| ¹³C NMR | δ (ppm): 99.3, 82.5, 74.1, 61.2, 15.1 |
| IR (Infrared) | ν (cm⁻¹): 3300 (≡C-H), 2120 (C≡C), 1120, 1060 (C-O) |
| Mass Spectrometry | Key fragments (m/z): 128 (M+), 101, 83, 73, 55 |
Experimental Protocols
A detailed, reliable experimental protocol for the synthesis of propargylaldehyde diethyl acetal is crucial for its practical application in the laboratory.
Synthesis of Propargylaldehyde Diethyl Acetal from 2,3-Dibromopropionaldehyde Diethyl Acetal
This procedure details the dehydrobromination of 2,3-dibromopropionaldehyde diethyl acetal to yield propiolaldehyde diethyl acetal (propargylaldehyde diethyl acetal).
Materials:
-
2,3-Dibromopropionaldehyde diethyl acetal
-
Sodium hydroxide (NaOH)
-
Pentane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
A solution of 29 g (0.10 mole) of 2,3-dibromopropionaldehyde diethyl acetal in 75 ml of pentane is prepared.
-
In a separate flask, a cold solution of 60 g (1.5 moles) of sodium hydroxide in 60 ml of water is prepared.
-
The pentane solution of the starting material is added to a three-necked flask equipped with a mechanical stirrer and a condenser.
-
The cold sodium hydroxide solution is added dropwise to the stirred pentane solution over a period of 10 minutes, while maintaining the temperature between 10-15 °C.
-
After the addition is complete, the mixture is stirred, and the pentane is allowed to reflux for 10-20 minutes.
-
After cooling, the layers are separated using a separatory funnel.
-
The aqueous layer is extracted three times with 50 ml portions of pentane.
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
The pentane is removed by evaporation.
-
The residue is purified by distillation to yield propargylaldehyde diethyl acetal as a colorless liquid. The boiling point is 138–139 °C at 760 mm Hg.
Synthetic Applications
Propargylaldehyde diethyl acetal is a versatile bifunctional molecule, featuring both a terminal alkyne and a protected aldehyde. This unique structure allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.[2]
Key applications include:
-
Synthesis of 3-Boronoacrolein Pinacolate: It serves as a precursor in the preparation of 3-boronoacrolein pinacolate, a significant building block in organic chemistry.[3]
-
Synthesis of (E)-3-(tributylstannyl)-2-propenal: This compound is utilized in the synthesis of (E)-3-(tributylstannyl)-2-propenal, another important synthetic intermediate.[3]
-
Formation of Heterocycles: Its reactivity is exploited in multi-component reactions to synthesize various heterocyclic compounds, which are core structures in many pharmaceuticals.
-
Precursor to Conjugated Systems: It is used to access conjugated diynes, enynes, and dienes, which are important motifs in materials science and medicinal chemistry.[2]
Visualizing the Synthesis
The following diagram illustrates the synthetic pathway for propargylaldehyde diethyl acetal from 2,3-dibromopropionaldehyde diethyl acetal.
Caption: Synthesis of Propargylaldehyde Diethyl Acetal.
References
Methodological & Application
Application Notes: Synthesis of Heterocycles Using 3,3-Diethoxy-1-propyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diethoxy-1-propyne, also known as propargylaldehyde diethyl acetal, is a versatile and valuable bifunctional three-carbon building block in organic synthesis.[1] Its structure, featuring a terminal alkyne and a diethyl acetal, allows for a diverse range of chemical transformations, making it an important precursor in the synthesis of complex organic molecules, including a variety of heterocyclic systems.[2][3] The acetal group serves as a protected aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl functionality. This dual reactivity makes this compound a key starting material for the construction of pyrazoles, isoxazoles, and pyridines, which are prevalent scaffolds in pharmaceuticals and agrochemicals.
This document provides detailed application notes and experimental protocols for the synthesis of these important classes of heterocycles using this compound.
Synthesis of 3-(Hetero)aryl-1H-pyrazoles
A straightforward and efficient one-pot, three-component synthesis of 3-(hetero)aryl-1H-pyrazoles can be achieved using this compound as a propargyl aldehyde equivalent. This method involves a Sonogashira coupling of this compound with a (hetero)aryl halide, followed by an in-situ acetal cleavage and cyclocondensation with hydrazine.
Experimental Workflow: Three-Component Synthesis of 3-(Hetero)aryl-1H-pyrazoles
Caption: One-pot synthesis of 3-(hetero)aryl-1H-pyrazoles.
General Experimental Protocol for 3-(Hetero)aryl-1H-pyrazoles:
A solution of the (hetero)aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in triethylamine (5 mL) is stirred at room temperature under an inert atmosphere until the starting materials are consumed (as monitored by TLC). Hydrazine hydrochloride (1.5 mmol) and ethanol (5 mL) are then added, and the reaction mixture is heated to 80 °C. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-(hetero)aryl-1H-pyrazole.
Quantitative Data for the Synthesis of 3-Aryl-1H-pyrazoles:
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 3-(4-Methoxyphenyl)-1H-pyrazole | 85 |
| 2 | 4-Iodotoluene | 3-(p-Tolyl)-1H-pyrazole | 82 |
| 3 | 1-Iodo-4-nitrobenzene | 3-(4-Nitrophenyl)-1H-pyrazole | 75 |
| 4 | 1-Bromo-4-fluorobenzene | 3-(4-Fluorophenyl)-1H-pyrazole | 78 |
| 5 | 2-Bromopyridine | 3-(Pyridin-2-yl)-1H-pyrazole | 65 |
Synthesis of 3-Substituted Isoxazoles
Isoxazoles can be synthesized from this compound through a [3+2] cycloaddition reaction. The terminal alkyne of this compound reacts with a nitrile oxide, which can be generated in situ from an aldoxime or a hydroximoyl chloride. The resulting product is a 3-substituted-5-(diethoxymethyl)isoxazole, which can be subsequently hydrolyzed to the corresponding 3-substituted-isoxazole-5-carbaldehyde. A simpler approach involves the direct reaction with hydroxylamine, which upon cyclization and elimination of ethanol, yields the isoxazole core.
Experimental Workflow: Synthesis of 3-Substituted Isoxazoles
Caption: Synthesis of 3-substituted isoxazoles via nitrile oxide cycloaddition.
General Experimental Protocol for 3-Phenylisoxazole-5-carbaldehyde:
To a solution of benzaldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in ethanol (10 mL), a solution of sodium hydroxide (1.2 mmol) in water (2 mL) is added. The mixture is stirred at room temperature until benzaldoxime formation is complete. Then, this compound (1.2 mmol) is added, followed by the slow addition of an aqueous solution of sodium hypochlorite (bleach, 5 mL). The reaction is stirred vigorously at room temperature. Upon completion, the reaction is quenched with sodium sulfite solution and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then subjected to acidic hydrolysis (e.g., 1 M HCl in THF/water) to yield 3-phenylisoxazole-5-carbaldehyde, which is purified by column chromatography.
Expected Quantitative Data (Illustrative):
| Entry | Aldehyde | Product | Expected Yield (%) |
| 1 | Benzaldehyde | 3-Phenylisoxazole-5-carbaldehyde | 60-75 |
| 2 | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde | 55-70 |
| 3 | 2-Naphthaldehyde | 3-(Naphthalen-2-yl)isoxazole-5-carbaldehyde | 50-65 |
Synthesis of Substituted Pyridines
The Bohlmann-Rahtz pyridine synthesis provides a viable route to substituted pyridines from this compound. This reaction involves the condensation of an enamine with an ethynyl ketone. To utilize this compound, it must first be converted to the corresponding ethynyl ketone. This can be achieved by hydrolysis of the acetal to the aldehyde, followed by oxidation to the carboxylic acid, and subsequent reaction with an organolithium reagent. The resulting ethynyl ketone can then be reacted with an enamine in a [4+2] cycloaddition-elimination sequence to afford the pyridine ring.
Logical Relationship: Bohlmann-Rahtz Pyridine Synthesis Pathway
Caption: Pathway for pyridine synthesis from this compound.
General Experimental Protocol for a 2,4-Disubstituted Pyridine:
Step 1: Synthesis of the Ethynyl Ketone. this compound (10 mmol) is dissolved in a mixture of THF (20 mL) and 1 M HCl (10 mL) and stirred at room temperature until the acetal is fully hydrolyzed to propynal. The mixture is neutralized and the propynal is extracted. The crude propynal is then oxidized to propiolic acid using an appropriate oxidizing agent (e.g., pyridinium chlorochromate). The resulting propiolic acid is converted to its acid chloride with thionyl chloride and then reacted with an organolithium reagent (e.g., phenyllithium, 1.1 equivalents) at low temperature (-78 °C) to yield the corresponding ethynyl ketone.
Step 2: Bohlmann-Rahtz Reaction. The ethynyl ketone (5 mmol) and an enamine (e.g., 3-amino-2-butenoate, 5 mmol) are dissolved in a suitable solvent such as ethanol or toluene. The mixture is heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the substituted pyridine.
Expected Quantitative Data (Illustrative):
| Entry | Ethynyl Ketone | Enamine Component | Product | Expected Yield (%) |
| 1 | 1-Phenylprop-2-yn-1-one | Ethyl 3-aminocrotonate | Ethyl 2-methyl-6-phenylnicotinate | 50-65 |
| 2 | 1-(Thiophen-2-yl)prop-2-yn-1-one | 4-Phenyl-3-buten-2-amine | 2-Methyl-4-phenyl-6-(thiophen-2-yl)pyridine | 45-60 |
Safety Precautions
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Reactions involving organolithium reagents are highly exothermic and moisture-sensitive and should be conducted under an inert atmosphere with proper cooling.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of a range of biologically relevant heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel pyrazoles, isoxazoles, and pyridines, which are key components in the development of new therapeutics and agrochemicals. The ability to perform these syntheses in a one-pot or multi-component fashion highlights the efficiency and atom economy that can be achieved using this valuable building block.
References
Application Notes and Protocols: 3,3-Diethoxy-1-propyne in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diethoxy-1-propyne is a versatile three-carbon building block in organic synthesis, distinguished by its bifunctional nature, possessing both a terminal alkyne and a diethyl acetal group.[1][2] This unique structure allows for a wide range of chemical transformations, making it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] One of its notable applications is in multi-component reactions (MCRs), which are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating the majority of the atoms from the starting materials. MCRs are advantageous for their high atom economy, step efficiency, and the ability to rapidly generate libraries of structurally diverse compounds.[1] This document provides detailed application notes and protocols for the use of this compound in a key multi-component reaction for the synthesis of 3-(hetero)aryl-1H-pyrazoles, a scaffold of significant interest in medicinal chemistry.[1]
Application: Three-Component Synthesis of 3-(Hetero)aryl-1H-pyrazoles
A significant application of this compound is in the consecutive three-component synthesis of 3-(hetero)aryl-1H-pyrazoles. This reaction involves the Sonogashira coupling of a (hetero)aryl iodide with this compound, followed by an in-situ acid-catalyzed deprotection of the acetal and subsequent cyclocondensation with hydrazine.
This one-pot protocol offers a straightforward and efficient method to access a variety of substituted pyrazoles, which are important structural motifs in many biologically active compounds.
Reaction Workflow
The logical workflow for this multi-component reaction can be visualized as a sequence of key steps.
Caption: Logical workflow for the three-component synthesis of 3-(hetero)aryl-1H-pyrazoles.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 3-(hetero)aryl-1H-pyrazoles using the described three-component reaction.
| Entry | (Hetero)aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 3-(4-Methoxyphenyl)-1H-pyrazole | 75 |
| 2 | 1-Iodo-3,4,5-trimethoxybenzene | 3-(3,4,5-Trimethoxyphenyl)-1H-pyrazole | 63 |
| 3 | 4-Iodotoluene | 3-(p-Tolyl)-1H-pyrazole | 71 |
| 4 | 1-Iodo-4-nitrobenzene | 3-(4-Nitrophenyl)-1H-pyrazole | 58 |
| 5 | 2-Iodothiophene | 3-(Thiophen-2-yl)-1H-pyrazole | 65 |
Experimental Protocol
General Procedure for the Three-Component Synthesis of 3-(Hetero)aryl-1H-pyrazoles
This protocol details the synthesis and purification of 3-(hetero)aryl-1H-pyrazoles in a one-pot, three-component reaction.
Caption: Experimental workflow for the synthesis of 3-(hetero)aryl-1H-pyrazoles.
Materials:
-
(Hetero)aryl iodide (1.0 equiv)
-
This compound (1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (2.0 equiv)
-
Hydrazine hydrochloride (2.0 equiv)
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (1.0 equiv)
-
Dry 1,4-dioxane
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a screw-cap Schlenk tube under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).
-
Sequentially add the (hetero)aryl iodide (1.0 equiv), this compound (1.1 equiv), dry 1,4-dioxane, and triethylamine (2.0 equiv).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon complete consumption of the (hetero)aryl iodide, add hydrazine hydrochloride (2.0 equiv), deionized water, and PTSA·H₂O (1.0 equiv) to the reaction mixture.
-
Stir the mixture vigorously at 80°C in a preheated oil bath for 15 minutes.
-
After cooling to room temperature, extract the reaction mixture with CH₂Cl₂.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(hetero)aryl-1H-pyrazole.
Conclusion
This compound is a valuable and versatile reagent for the construction of complex molecular architectures through multi-component reactions. The detailed protocol for the synthesis of 3-(hetero)aryl-1H-pyrazoles highlights its utility in generating medicinally relevant scaffolds in an efficient and straightforward manner. This application note serves as a practical guide for researchers in synthetic and medicinal chemistry to leverage the potential of this compound in their research and development endeavors.
References
Application Notes and Protocols: Synthesis of 3-Boronoacrolein Pinacolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Boronoacrolein pinacolate is a versatile synthetic intermediate utilized in a variety of carbon-carbon bond-forming reactions, most notably in the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research.[1] Its unique structure, featuring a vinylboronate and an aldehyde precursor (in the form of a diethyl acetal), allows for sequential and chemoselective transformations. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3-boronoacrolein pinacolate from the readily available starting material, 3,3-diethoxy-1-propyne. The synthesis proceeds via a hydroboration reaction, a powerful and reliable method for the regio- and stereoselective installation of a boronic ester group.
Chemical Reaction Scheme
3,3-Diethoxy-1-propyne3-Boronoacrolein pinacolate (diethyl acetal)
Data Presentation
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Purity |
| This compound | C₇H₁₂O₂ | 128.17 | Colorless to pale yellow liquid | ≥95% |
| Pinacolborane (HBpin) | C₆H₁₃BO₂ | 127.98 | Colorless liquid | ≥97% |
| 3-Boronoacrolein Pinacolate (as acetal) | C₁₃H₂₅BO₄ | 256.15 | Colorless oil | >95% |
Experimental Protocol
This protocol is based on established hydroboration methodologies for alkynes.
Materials:
-
This compound (Propiolaldehyde diethyl acetal)
-
Pinacolborane (HBpin)
-
Anhydrous Tetrahydrofuran (THF)
-
Suitable Catalyst (e.g., a rhodium or iridium complex, or a catalyst-free system under specific conditions)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is cooled to room temperature under a stream of inert gas (Argon or Nitrogen).
-
This compound (1.0 eq) is added to the flask via syringe.
-
Anhydrous THF is added as the solvent.
-
-
Addition of Reagents:
-
Pinacolborane (1.0-1.2 eq) is added dropwise to the stirred solution at room temperature.
-
If a catalyst is employed, it is added to the reaction mixture under an inert atmosphere prior to the addition of pinacolborane.
-
-
Reaction Conditions:
-
The reaction mixture is stirred at room temperature or heated to a specific temperature (e.g., 50-70 °C) depending on the chosen catalyst or if the reaction is performed under thermal conditions.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-(3,3-diethoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (the diethyl acetal of 3-boronoacrolein pinacolate) as a colorless oil.
-
-
Deprotection (Optional):
-
The diethyl acetal can be hydrolyzed to the corresponding aldehyde (3-boronoacrolein pinacolate) by treatment with a mild acid (e.g., silica gel or an aqueous acidic solution) if the free aldehyde is required for subsequent reactions.
-
Mandatory Visualization
The following diagrams illustrate the key relationships and workflow of the synthesis.
Caption: Experimental workflow for the synthesis of 3-boronoacrolein pinacolate.
Caption: Logical relationship of reactants to products in the synthesis.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,3-Diethoxy-1-propyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Diethoxy-1-propyne is a versatile three-carbon building block in organic synthesis, prized for its terminal alkyne and protected aldehyde functionalities.[1] This dual reactivity makes it a valuable precursor for the synthesis of complex molecules, including conjugated diynes, enynes, and various heterocyclic systems.[1][2] Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, provide a powerful means to functionalize this compound and its derivatives, enabling the construction of intricate molecular architectures relevant to pharmaceutical and materials science research.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Sonogashira, Stille, and Suzuki couplings.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 10160-87-9 |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Appearance | Clear, colorless to pale yellow liquid[2] |
| Boiling Point | 138-139.5 °C |
| Density | ~0.894 g/mL at 25 °C |
I. Sonogashira Coupling of this compound
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] this compound serves as an excellent substrate for this reaction, providing a direct route to functionalized propargyl aldehyde acetals. These products can then be used in subsequent transformations, such as the synthesis of 3-(hetero)aryl-1H-pyrazoles.[6]
General Reaction Scheme
Caption: General scheme for the Sonogashira coupling of this compound.
Application: Synthesis of 3-(Hetero)aryl-1H-pyrazoles
A notable application of the Sonogashira coupling of this compound is in a three-component synthesis of 3-(hetero)aryl-1H-pyrazoles.[6] The initial Sonogashira coupling of an aryl iodide with this compound is followed by an in-situ acetal cleavage and cyclocondensation with hydrazine.[6]
Experimental Protocol: Sonogashira Coupling for Pyrazole Synthesis[6]
Materials:
-
Aryl iodide (1.0 equiv)
-
This compound (1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Degassed dry 1,4-dioxane
Procedure:
-
To a screw-cap Schlenk tube under an argon atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Sequentially add the aryl iodide, this compound, degassed dry 1,4-dioxane, and triethylamine.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the conversion of the aryl iodide by thin-layer chromatography (TLC).
-
Upon completion, the resulting mixture containing the coupled product, 1-aryl-3,3-diethoxy-1-propyne, can be used directly in the subsequent cyclocondensation step to form the pyrazole.[6]
Substrate Scope and Yields for the Sonogashira Coupling Step[6]
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 1-(4-Methoxyphenyl)-3,3-diethoxy-1-propyne | 89 |
| 2 | 1-Iodo-3,4,5-trimethoxybenzene | 1-(3,4,5-Trimethoxyphenyl)-3,3-diethoxy-1-propyne | - |
| 3 | 4-Iodonitrobenzene | 1-(4-Nitrophenyl)-3,3-diethoxy-1-propyne | 75 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 1-(4-(Trifluoromethyl)phenyl)-3,3-diethoxy-1-propyne | 81 |
| 5 | 2-Iodothiophene | 1-(Thiophen-2-yl)-3,3-diethoxy-1-propyne | 85 |
II. Stille Coupling via Hydrostannylation of this compound
The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by palladium.[7] For substrates like this compound, a preliminary hydrostannylation step is required to generate the corresponding vinylstannane. This intermediate can then be coupled with various aryl halides.
Workflow for Stille Coupling
Caption: Workflow for the Stille coupling of this compound.
Experimental Protocol: Hydrostannylation of this compound (General Procedure)
Materials:
-
This compound (1.0 equiv)
-
Tributyltin hydride (Bu₃SnH) (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-1 mol%)
-
Anhydrous solvent (e.g., THF, toluene)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound and the palladium catalyst in the chosen solvent.
-
Add tributyltin hydride dropwise to the stirred solution at room temperature.
-
The reaction may be gently heated to ensure complete conversion. Monitor the reaction by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure. The resulting crude vinylstannane can often be used in the subsequent Stille coupling without further purification, though purification by distillation or chromatography may be necessary.
Experimental Protocol: Stille Coupling of (E)-(3,3-Diethoxy-1-propenyl)tributylstannane (General Procedure)
Materials:
-
(E)-(3,3-Diethoxy-1-propenyl)tributylstannane (1.1 equiv)
-
Aryl halide (e.g., aryl iodide or bromide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Optional: Additive (e.g., CuI, LiCl)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the aryl halide, the palladium catalyst, and any additives in the anhydrous solvent.
-
Add the (E)-(3,3-diethoxy-1-propenyl)tributylstannane to the reaction mixture.
-
Heat the reaction mixture to a temperature typically ranging from 60 to 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous workup. The crude product is then purified by column chromatography.
III. Suzuki-Miyaura Coupling via Hydroboration of this compound
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.[8] Similar to the Stille coupling, this compound must first be converted to a vinylboronate ester via hydroboration. This intermediate then undergoes the Suzuki coupling.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Hydroboration of this compound (General Procedure)
Materials:
-
This compound (1.0 equiv)
-
Pinacolborane (HBpin) (1.1-1.5 equiv)
-
Catalyst (e.g., transition metal catalyst or Lewis acid)
-
Anhydrous solvent (e.g., THF, toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound and the catalyst in the anhydrous solvent.
-
Add pinacolborane to the solution.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by NMR spectroscopy or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the crude vinylboronate ester can be purified by distillation or chromatography.
Experimental Protocol: Suzuki-Miyaura Coupling of (E)-2-(3,3-diethoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (General Procedure)
Materials:
-
(E)-2-(3,3-diethoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., dioxane/water, toluene/water)
Procedure:
-
To a flask, add the vinylboronate ester, aryl halide, palladium catalyst, and base.
-
Add the solvent system and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere, typically between 80 and 110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a valuable and versatile starting material for a range of palladium-catalyzed cross-coupling reactions. Through direct Sonogashira coupling or via conversion to organostannane and organoborane intermediates for Stille and Suzuki-Miyaura couplings, this building block provides access to a diverse array of functionalized molecules. The protocols outlined in this document serve as a guide for researchers to explore the synthetic potential of this compound in the development of novel compounds for pharmaceutical and materials science applications. Careful optimization of reaction conditions for specific substrates is recommended to achieve optimal results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Highly efficient palladium-catalyzed hydrostannation of ethyl ethynyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [dspace.mit.edu]
Application Note: Lithiation of 3,3-Diethoxy-1-propyne for Synthesizing Functionalized Propargyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3-Diethoxy-1-propyne, also known as propargylaldehyde diethyl acetal, is a valuable bifunctional three-carbon building block in organic synthesis.[1][2] Its structure, featuring a terminal alkyne and a protected aldehyde in the form of a diethyl acetal, allows for selective chemical transformations. The terminal alkyne proton is acidic and can be removed by a strong base to form a lithium acetylide. This organolithium intermediate is a potent nucleophile that can react with various electrophiles to create more complex molecules, such as functionalized propargyl alcohols and other derivatives, which are important precursors in the synthesis of pharmaceuticals and advanced materials.[1][2] This application note provides a detailed experimental protocol for the efficient lithiation of this compound using n-butyllithium (n-BuLi).
Experimental Protocol
The following protocol outlines the generation of the lithium acetylide of this compound. This procedure is based on established methods for the lithiation of terminal alkynes.[3][4][5]
Materials:
-
This compound (propargylaldehyde diethyl acetal)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (inert atmosphere)
-
Dry ice/acetone bath
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, a flame-dried round-bottom flask equipped with a magnetic stir bar is charged with anhydrous tetrahydrofuran (THF).
-
Addition of Alkyne: this compound is added to the THF. The resulting solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (n-BuLi) in hexanes (1.05 equivalents) is added dropwise to the stirred solution of this compound via syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly. The slow addition is crucial for controlling the exothermic reaction.[3]
-
Reaction Monitoring: The reaction mixture is stirred at -78 °C for an additional 30-60 minutes after the complete addition of n-BuLi to ensure the formation of the lithium acetylide is complete. The formation of a milky white suspension may be observed.[4]
-
Electrophilic Quench (General): At this stage, the freshly prepared lithium acetylide of this compound is ready to be reacted with a suitable electrophile (e.g., aldehydes, ketones, alkyl halides). The electrophile is typically dissolved in anhydrous THF and added dropwise to the reaction mixture at -78 °C.
-
Workup: After the reaction with the electrophile is complete (as determined by TLC or other appropriate methods), the reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then allowed to warm to room temperature.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation, depending on its physical properties.
Quantitative Data
The following table provides representative quantities for the lithiation of this compound on a 10 mmol scale.
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 128.17 | 10 | 1.0 | 1.28 g (1.43 mL) |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 10.5 | 1.05 | 4.2 mL |
| Anhydrous THF | - | - | - | 50 mL |
| Saturated aq. NH₄Cl | - | - | - | 20 mL |
| Diethyl ether | - | - | - | 3 x 30 mL |
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the experimental protocol for the lithiation of this compound.
Safety Precautions
-
Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. All manipulations should be carried out under a strict inert atmosphere by trained personnel.
-
The reaction is highly exothermic and requires careful temperature control.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves.
-
Perform the reaction in a well-ventilated fume hood.
References
Application of 3,3-Diethoxy-1-propyne in Medicinal Chemistry: A Versatile Building Block for Heterocyclic Scaffolds
Introduction
3,3-Diethoxy-1-propyne, also known as propargylaldehyde diethyl acetal, is a versatile and valuable three-carbon building block in organic synthesis, particularly within the field of medicinal chemistry.[1] Its bifunctional nature, possessing both a terminal alkyne and a protected aldehyde (acetal), allows for a diverse range of chemical transformations. This unique reactivity makes it an important precursor for the synthesis of complex organic molecules, including various heterocyclic compounds that form the core of many therapeutic agents.[2] Notably, this compound is a key reagent in the construction of pyrazole rings, a privileged scaffold in numerous clinically significant drugs.
Application Note: Synthesis of 3-(Hetero)aryl-1H-pyrazoles
One of the most powerful applications of this compound in medicinal chemistry is in the facile, one-pot, three-component synthesis of 3-(hetero)aryl-1H-pyrazoles.[3][4] Pyrazoles are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[5][6] The well-known anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, features a 1,5-diarylpyrazole core, underscoring the therapeutic importance of this scaffold.[7]
The three-component reaction utilizing this compound offers an efficient and atom-economical approach to synthesize substituted pyrazoles, which are of high interest for drug discovery and development. This methodology involves a room-temperature Sonogashira coupling of this compound with a (hetero)aryl halide, followed by an in-situ acetal cleavage and cyclocondensation with hydrazine.[3][4]
Experimental Workflow for Three-Component Pyrazole Synthesis
The following diagram illustrates the general workflow for the one-pot synthesis of 3-(hetero)aryl-1H-pyrazoles starting from this compound.
Protocols
General Protocol for the Consecutive Three-Component Synthesis of 3-(p-Anisyl)-1H-pyrazole
This protocol is adapted from the work of Levi et al. and describes the synthesis of a representative 3-aryl-1H-pyrazole.[3]
Materials:
-
This compound (propynal diethylacetal)
-
4-Iodoanisole
-
PdCl₂(PPh₃)₂
-
CuI
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrazine hydrochloride
-
Celite®
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Sonogashira Coupling: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-iodoanisole (1.0 equiv.) in anhydrous THF.
-
To this solution, add PdCl₂(PPh₃)₂ (0.02 equiv.) and CuI (0.04 equiv.).
-
Add triethylamine (2.0 equiv.) followed by this compound (1.1 equiv.).
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the consumption of the starting materials by thin-layer chromatography (TLC).
-
Work-up and Intermediate Isolation (Optional but recommended for characterization): Upon completion of the Sonogashira coupling, the crude mixture containing 1-(p-anisyl)-3,3-diethoxyprop-1-yne can be absorbed onto Celite® and purified by flash column chromatography on silica gel.
-
Cyclocondensation: To the crude reaction mixture from step 4 (or the isolated intermediate from step 5), add hydrazine hydrochloride (2.0 equiv.).
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC).
-
Final Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography on silica gel to afford the pure 3-(p-anisyl)-1H-pyrazole.
Data Presentation
The efficiency of the initial Sonogashira coupling step is crucial for the overall success of the three-component synthesis. The following table summarizes the optimization of the reaction conditions for the synthesis of the intermediate, 1-(p-anisyl)-3,3-diethoxyprop-1-yne, as reported by Levi et al.[3]
| Entry | This compound (equiv.) | 4-Iodoanisole (equiv.) | PdCl₂(PPh₃)₂ (mol %) | CuI (mol %) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | 1.0 | 2 | 4 | Et₃N (2.0) | THF | RT | 2 | 89 |
| 2 | 1.0 | 1.1 | 2 | 4 | Et₃N (2.0) | THF | RT | 2 | 75 |
| 3 | 1.1 | 1.0 | 1 | 2 | Et₃N (2.0) | THF | RT | 2 | 81 |
| 4 | 1.1 | 1.0 | 2 | 4 | i-Pr₂NEt (2.0) | THF | RT | 2 | 78 |
| 5 | 1.1 | 1.0 | 2 | 4 | Et₃N (2.0) | DMF | RT | 2 | 65 |
This compound serves as a highly effective and versatile synthon in medicinal chemistry. Its application in the three-component synthesis of 3-(hetero)aryl-1H-pyrazoles provides a rapid and efficient route to a class of compounds with significant therapeutic potential. The presented protocol and data offer a valuable resource for researchers and scientists in drug discovery and development, enabling the streamlined synthesis of diverse pyrazole libraries for biological screening.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Consecutive three-component synthesis of 3-(hetero)aryl-1H-pyrazoles with propynal diethylacetal as a three-carbon building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,3-Diethoxy-1-propyne as a Versatile Precursor for Conjugated Diynes and Enynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3,3-diethoxy-1-propyne as a key building block in the synthesis of conjugated diynes and enynes. The terminal alkyne and the protected aldehyde functionality (diethyl acetal) make it a valuable C3 synthon for the construction of complex molecular architectures relevant to pharmaceutical and materials science research.[1] This document details the primary synthetic routes, experimental protocols, and key considerations for working with this versatile reagent.
Introduction
Conjugated diynes and enynes are important structural motifs found in numerous biologically active compounds, natural products, and advanced organic materials. This compound serves as an excellent precursor for these systems, offering the advantage of a masked aldehyde group that can be deprotected under acidic conditions post-coupling to yield highly reactive and versatile enynals or diynals. This allows for further molecular elaboration, making it a strategic choice in multi-step syntheses. The primary methods for the synthesis of conjugated enynes and diynes from this compound are the Sonogashira and Cadiot-Chodkiewicz cross-coupling reactions, respectively.
Synthesis of Conjugated Enynes via Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is highly efficient for forming carbon-carbon bonds and is tolerant of a wide range of functional groups, including the acetal moiety of this compound.[3]
General Reaction Scheme:
Caption: General workflow for the Sonogashira coupling of this compound.
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide
This protocol provides a general procedure for the synthesis of a conjugated enyne acetal.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv) to the flask via syringe.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting aryl iodide is consumed (typically 2-6 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure conjugated enyne acetal.
Quantitative Data for Sonogashira Coupling:
| Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 4 | 85-95 |
| 4-Iodoanisole | Pd(PPh₃)₄ / CuI | DIPEA | Toluene | 6 | 80-90 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 3 | 75-85 |
| (E)-1-Iodo-1-hexene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 5 | 70-80 |
Synthesis of Conjugated Diynes via Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne, leading to the formation of an unsymmetrical diyne.[4] This method is highly effective for the synthesis of conjugated diynes using this compound.
General Reaction Scheme:
Caption: General workflow for the Cadiot-Chodkiewicz coupling of this compound.
Experimental Protocol: Cadiot-Chodkiewicz Coupling of this compound with a 1-Bromoalkyne
This protocol provides a general procedure for the synthesis of a conjugated diyne acetal.
Materials:
-
This compound
-
1-Bromoalkyne (e.g., 1-bromo-1-hexyne)
-
Copper(I) bromide (CuBr)
-
n-Butylamine (n-BuNH₂)
-
Ethanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Diethyl ether for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1-bromoalkyne (1.0 mmol) and this compound (1.2 mmol, 1.2 equiv) in ethanol (10 mL).
-
Add n-butylamine (2.0 mmol, 2.0 equiv) to the solution.
-
Add copper(I) bromide (0.05 mmol, 5 mol%) to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is often accompanied by a color change.
-
Work-up: Once the reaction is complete (typically 1-3 hours), quench the reaction by adding saturated aqueous NH₄Cl (15 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and diethyl ether to afford the pure conjugated diyne acetal.
Quantitative Data for Cadiot-Chodkiewicz Coupling:
| 1-Bromoalkyne | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1-Bromo-1-hexyne | CuBr | n-BuNH₂ | Ethanol | 2 | 80-90 |
| (Bromoethynyl)benzene | CuI | Piperidine | Methanol | 3 | 75-85 |
| 1-Bromo-2-(trimethylsilyl)acetylene | CuBr | n-BuNH₂ | Ethanol | 1.5 | 85-95 |
Deprotection of the Acetal Group
A key advantage of using this compound is the ability to deprotect the acetal to the corresponding aldehyde after the coupling reaction. This is typically achieved under mild acidic conditions.
General Reaction Scheme:
Caption: General workflow for the deprotection of the diethyl acetal group.
Experimental Protocol: Acid-Catalyzed Deprotection
Materials:
-
Conjugated enyne or diyne acetal
-
Acetone
-
1M Hydrochloric acid (HCl) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the conjugated enyne or diyne acetal (1.0 mmol) in acetone (10 mL) in a round-bottom flask.
-
Add 1M HCl (2 mL) or a catalytic amount of p-TsOH (0.1 mmol, 10 mol%).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up: Quench the reaction by adding saturated NaHCO₃ solution until the mixture is neutral.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting conjugated enynal or diynal is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
Applications in Drug Development and Organic Synthesis
The resulting conjugated enynals and diynals are highly versatile intermediates. The α,β-unsaturated aldehyde moiety can undergo a variety of transformations, including:
-
Wittig reactions to extend the conjugated system.
-
Reductions to form allylic alcohols.
-
Oxidations to form carboxylic acids.
-
Nucleophilic additions to the carbonyl group.
-
Cycloaddition reactions .
These transformations open up avenues for the synthesis of a wide array of complex molecules, including polyketides, retinoids, and other natural products with potential therapeutic applications. The ability to construct a functionalized and conjugated system in a controlled manner makes this compound a valuable tool for medicinal chemists and synthetic organic chemists.
References
Application Notes and Protocols: Grignard Reactions with 3,3-Diethoxy-1-propyne for Carbohydrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Grignard reactions with 3,3-diethoxy-1-propyne in the field of carbohydrate synthesis. This versatile C3 building block offers a powerful tool for the creation of modified carbohydrates, including C-glycosides and branched-chain sugars, which are of significant interest in drug discovery and development due to their enhanced stability against enzymatic degradation.
Introduction
C-Glycosides, where the anomeric oxygen is replaced by a carbon atom, are highly sought-after targets in medicinal chemistry as they mimic natural O-glycosides but are resistant to hydrolytic cleavage by glycosidases.[1][2] Similarly, branched-chain sugars are key components of many biologically active natural products. The Grignard reaction, a fundamental carbon-carbon bond-forming reaction, provides a direct and efficient method for the synthesis of these valuable compounds.[3]
This compound serves as a protected propargyl aldehyde equivalent. Its terminal alkyne can be readily deprotonated to form a Grignard reagent, which then acts as a potent nucleophile. This nucleophile can attack various electrophilic centers in carbohydrate molecules, such as the carbonyl groups of lactones, aldehydes, and ketones, to introduce a three-carbon chain that can be further elaborated.[4][5]
Key Applications in Carbohydrate Synthesis
The application of 3,3-diethoxy-1-propynyl Grignard reagents in carbohydrate chemistry primarily revolves around the synthesis of:
-
C-Alkynyl Glycosides: Reaction with sugar lactones or glycosyl halides affords C-alkynyl glycosides, which are versatile intermediates for the synthesis of a wide range of C-glycoside analogues.[1][3]
-
Branched-Chain Sugars: Addition to the carbonyl group of sugar aldehydes or ketones results in the formation of branched-chain sugars with a propargyl group at the point of addition.[4] This functional handle can then be used for further chemical modifications.
Data Presentation: Quantitative Analysis of Grignard Reactions in Carbohydrate Synthesis
The following table summarizes quantitative data from representative Grignard reactions involving carbohydrate substrates. While specific data for this compound is limited in the literature, analogous reactions with other Grignard reagents provide valuable insights into expected yields and diastereoselectivities.
| Carbohydrate Substrate | Grignard Reagent | Product Type | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Phenylmagnesium bromide | β-C-glucoside | High | β-anomer predominates | [6] |
| 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl chloride | 2,4-Dimethoxyphenyl magnesium bromide | α-C-mannoside | - | α-anomer is the main product | [3] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl chloride | 2,4-Dimethoxyphenyl magnesium bromide | β-C-glucopyranosyl derivative | - | 4:1 (β:α) | [3] |
| Methyl 3-keto-glucoside | Methylmagnesium bromide | allo-configured branched sugar | 52 | 10:1 (allo:gluco) | [4] |
| 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose | Ethynylmagnesium bromide | Branched-chain sugar | - | - | [4] |
Experimental Protocols
The following are detailed protocols for the preparation of an alkynyl Grignard reagent and its subsequent reaction with a carbohydrate electrophile. These can be adapted for use with this compound.
Protocol 1: Preparation of 3,3-Diethoxy-1-propynylmagnesium Bromide
This protocol is adapted from the general procedure for the preparation of ethynylmagnesium bromide.[7]
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen gas supply
-
Standard glassware for anhydrous reactions (three-necked flask, reflux condenser, dropping funnel)
Procedure:
-
Preparation of Ethylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 molar equivalents relative to this compound).
-
Add a small volume of anhydrous THF to cover the magnesium.
-
Add a solution of ethyl bromide (1.1 molar equivalents) in anhydrous THF dropwise to initiate the Grignard formation. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Formation of 3,3-Diethoxy-1-propynylmagnesium Bromide:
-
Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 molar equivalent) in anhydrous THF dropwise to the Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The resulting solution of 3,3-diethoxy-1-propynylmagnesium bromide is ready for use in the subsequent reaction.
-
Protocol 2: General Procedure for the Grignard Reaction with a Sugar Aldehyde
This protocol is a general guideline for the nucleophilic addition of the prepared Grignard reagent to a protected sugar aldehyde.
Materials:
-
Solution of 3,3-diethoxy-1-propynylmagnesium bromide in THF (from Protocol 1)
-
Protected sugar aldehyde (e.g., 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl aldehyde)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions and work-up
Procedure:
-
Reaction:
-
Dissolve the protected sugar aldehyde (1.0 molar equivalent) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of 3,3-diethoxy-1-propynylmagnesium bromide (1.5-2.0 molar equivalents) dropwise to the aldehyde solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired branched-chain sugar.
-
Visualization of Reaction Pathways and Workflows
Grignard Reagent Formation
Caption: Formation of the alkynyl Grignard reagent.
General Reaction Workflow
Caption: Workflow for Grignard addition to a carbohydrate.
Signaling Pathway Analogy: Diastereoselective Addition
The diastereoselectivity of the Grignard addition to a chiral carbohydrate electrophile can be influenced by steric hindrance and chelation control.
Caption: Factors influencing diastereoselectivity.
References
- 1. Recent Advances in the Chemical Synthesis of C-Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of ketonyl C-glycosides from designed glycosyl sulfides and styrenes by a radical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C -Glycopyranosyl aldehydes: emerging chiral synthons in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02122J [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Stereoselective Hydrosilylation of 3,3-Diethoxy-1-propyne for the Synthesis of Functionalized Vinylsilanes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The stereoselective hydrosilylation of alkynes is a powerful and atom-economical method for the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis. Vinylsilanes are precursors to a wide array of organic structures and are utilized in key transformations such as palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling), Tamao-Fleming oxidations, and protodesilylations. The substrate, 3,3-diethoxy-1-propyne, is a valuable C3 building block containing a terminal alkyne for hydrosilylation and a protected aldehyde in the form of a diethyl acetal.[1][2] The resulting silylated α,β-unsaturated acetal is a precursor for synthesizing complex molecules in pharmaceuticals and materials science.[3] This note details the stereoselective synthesis of (E)-3,3-diethoxy-1-(triorganosilyl)-1-propenes via platinum-catalyzed hydrosilylation.
Reaction Scheme: The hydrosilylation of this compound with a triorganosilane in the presence of a platinum catalyst proceeds via a syn-addition mechanism, yielding the thermodynamically favored β-(E)-isomer with high stereoselectivity.

Data Presentation: Catalyst and Silane Effects
The choice of catalyst and silane is critical in controlling the regio- and stereoselectivity of the hydrosilylation of terminal alkynes. While data for the specific substrate this compound is not extensively published, the following table summarizes typical outcomes for analogous terminal alkynes, providing a predictive framework for this reaction. Platinum catalysts are well-established for providing the β-(E) isomer.[4][5]
| Catalyst (mol%) | Silane | Substrate (Analogue) | Temp (°C) | Time (h) | Product | Selectivity (β-E:β-Z:α) | Yield (%) |
| H₂PtCl₆ (Speier's) | HSiEt₃ | 1-Hexyne | RT | 1 | β-(E)-vinylsilane | >99:1:0 | >95 |
| Pt₂(dvs)₃ (Karstedt's) | HSiEt₃ | Phenylacetylene | 25 | 0.5 | β-(E)-vinylsilane | 98:2:0 | 97 |
| Pt/TiO₂ (0.25) | HSiEt₃ | 1-Decyne | 70 | 1 | β-(E)-vinylsilane | 94:0:6 | 93[5] |
| [Cp*Ru(MeCN)₃]PF₆ | HSiEt₃ | 1-Hexyne | RT | 0.5 | α-vinylsilane | 0:0:>99 | 91 |
| [RhCl(PPh₃)₃] | HSiPh₃ | 1-Hexyne | 25 | 2 | β-(Z)-vinylsilane | 5:95:0 | 85 |
This table is illustrative, based on data for analogous terminal alkynes to demonstrate catalyst effects.
Experimental Protocol: Synthesis of (E)-3,3-Diethoxy-1-(triethylsilyl)-1-propene
This protocol describes a general procedure for the platinum-catalyzed hydrosilylation of this compound with triethylsilane using Karstedt's catalyst.
Materials:
-
This compound (CAS 10160-87-9, ≥97%)[6]
-
Triethylsilane (HSiEt₃, ≥99%)
-
Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)
-
Anhydrous toluene or THF
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.28 g, 10.0 mmol, 1.0 equiv.).
-
Solvent and Reagent Addition: Add anhydrous toluene (20 mL) to the flask. The flask is then purged with argon. Add triethylsilane (1.28 g, 11.0 mmol, 1.1 equiv.) via syringe.
-
Catalyst Addition: Add Karstedt's catalyst (10-20 µL, approx. 10 ppm Pt loading) to the stirred solution at room temperature. An immediate, mild exotherm may be observed.
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting alkyne is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and any excess triethylsilane.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure (E)-3,3-diethoxy-1-(triethylsilyl)-1-propene.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemical purity. The large coupling constant (typically >18 Hz) for the vinyl protons in ¹H NMR is characteristic of the (E)-isomer.
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is a flammable liquid.[6] Keep away from ignition sources.
-
Hydrosilanes can react with moisture to release flammable hydrogen gas.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the stereoselective hydrosilylation experiment.
Caption: General experimental workflow for platinum-catalyzed hydrosilylation.
Catalyst Selectivity Pathway
This diagram illustrates the logical relationship between catalyst choice and the resulting major stereoisomer in the hydrosilylation of a terminal alkyne.
Caption: Influence of catalyst selection on hydrosilylation regioselectivity.
References
Application of 3,3-Diethoxy-1-propyne in the Synthesis of (E)-3-(Tributylstannyl)-2-propenal
Introduction
3,3-Diethoxy-1-propyne, also known as propargylaldehyde diethyl acetal, is a versatile three-carbon building block in organic synthesis. Its unique structure, featuring a terminal alkyne and a protected aldehyde functional group, allows for a variety of chemical transformations. One of its key applications is in the synthesis of (E)-3-(tributylstannyl)-2-propenal, a valuable intermediate in the preparation of complex molecules, particularly in the fields of natural product synthesis and medicinal chemistry. This document provides detailed application notes and protocols for the synthesis of (E)-3-(tributylstannyl)-2-propenal from this compound.
The synthesis proceeds via a hydrostannylation reaction, where tributyltin hydride adds across the carbon-carbon triple bond of this compound. This reaction is typically carried out under radical conditions, often initiated by azobisisobutyronitrile (AIBN), to stereoselectively yield the (E)-isomer. The resulting product, (E)-3-(tributylstannyl)-2-propenal diethyl acetal, can then be deprotected under acidic conditions to afford the desired α,β-unsaturated aldehyde.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagent | Tributyltin hydride | N/A |
| Initiator | Azobisisobutyronitrile (AIBN) | N/A |
| Solvent | Benzene (or Toluene) | N/A |
| Reaction Temperature | 80 °C (Reflux) | N/A |
| Reaction Time | 1-2 hours | N/A |
| Intermediate Product | (E)-3-(Tributylstannyl)-2-propenal diethyl acetal | N/A |
| Deprotection Reagent | 10% Aqueous HCl | N/A |
| Final Product | (E)-3-(Tributylstannyl)-2-propenal | N/A |
| Typical Yield | >90% (for hydrostannylation) | N/A |
Experimental Protocols
Synthesis of (E)-3-(Tributylstannyl)-2-propenal diethyl acetal
This protocol outlines the hydrostannylation of this compound with tributyltin hydride.
Materials:
-
This compound (propargylaldehyde diethyl acetal)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene or toluene
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous benzene or toluene (approximately 0.5 M concentration).
-
Add tributyltin hydride (1.1 equivalents) to the solution via syringe.
-
Add a catalytic amount of AIBN (approximately 1-2 mol%).
-
Heat the reaction mixture to reflux (approximately 80 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, (E)-3-(tributylstannyl)-2-propenal diethyl acetal, is often of sufficient purity for the next step. If further purification is required, it can be achieved by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
Deprotection to (E)-3-(Tributylstannyl)-2-propenal
This protocol describes the acidic hydrolysis of the diethyl acetal to yield the final aldehyde.
Materials:
-
(E)-3-(Tributylstannyl)-2-propenal diethyl acetal
-
10% Aqueous Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the crude (E)-3-(tributylstannyl)-2-propenal diethyl acetal in a mixture of THF and 10% aqueous HCl (e.g., a 4:1 v/v ratio).
-
Stir the mixture vigorously at room temperature.
-
Monitor the deprotection by TLC until the starting material is consumed (typically 1-2 hours).
-
Once the reaction is complete, neutralize the mixture by the careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude (E)-3-(tributylstannyl)-2-propenal.
-
Purify the product by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to obtain the pure α,β-unsaturated aldehyde.
Visualizations
Caption: Synthetic workflow for (E)-3-(tributylstannyl)-2-propenal.
Troubleshooting & Optimization
Improving yield in reactions with 3,3-Diethoxy-1-propyne
Welcome to the technical support center for 3,3-Diethoxy-1-propyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during experiments with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main applications of this compound in organic synthesis?
A1: this compound is a valuable three-carbon building block primarily used in:
-
Sonogashira Cross-Coupling Reactions: To synthesize aryl and vinyl alkynes.[1][2]
-
Synthesis of Heterocycles: It is a key precursor for preparing substituted pyrazoles.[3][4]
-
Deprotection to Propiolaldehyde: The acetal can be hydrolyzed to yield propiolaldehyde, a highly reactive α,β-unsaturated aldehyde.
-
Lithiation and Subsequent Reactions: The terminal alkyne can be deprotonated with a strong base to form a lithium acetylide, which can then react with various electrophiles.[5]
Q2: How should I properly store and handle this compound?
A2: this compound is a flammable liquid and should be handled with care.[6] It is recommended to store it at 2-8°C.[7] Always handle in a well-ventilated area, and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
Q3: What are the most common impurities in commercial this compound?
A3: The purity of commercially available this compound is typically 95-97%.[8][9] Potential impurities may include residual starting materials from its synthesis or small amounts of oligomers. For highly sensitive reactions, it may be beneficial to purify the reagent by distillation.
Troubleshooting Guides
Low Yield in Sonogashira Coupling Reactions
The Sonogashira coupling is a common reaction performed with this compound. Low yields are a frequent issue and can often be attributed to several factors.
Problem: The Sonogashira coupling of this compound with an aryl or vinyl halide results in a low yield of the desired coupled product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Use a fresh, high-quality palladium catalyst and copper(I) co-catalyst. Consider using a more active catalyst system, especially for less reactive aryl bromides or chlorides. |
| Inappropriate Base | The choice of base is crucial. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure the base is dry and used in sufficient excess. |
| Solvent Effects | The solvent can significantly impact the reaction. Aprotic solvents like THF, DMF, or toluene are generally effective. Ensure the solvent is anhydrous and degassed. |
| Oxygen Contamination | The Sonogashira reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling).[10] It is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and to degas all solvents and reagents. |
| Low Reactivity of Halide | The reactivity of the aryl/vinyl halide follows the trend I > Br > Cl. For less reactive halides (Br, Cl), higher temperatures and more active catalyst systems may be required. |
| Acetal Cleavage | Under certain conditions, the diethoxy acetal may not be fully stable. If acidic conditions are inadvertently created, the acetal can hydrolyze, and the resulting aldehyde can undergo side reactions. Ensure the reaction medium remains basic. |
Experimental Protocol: Optimized Sonogashira Coupling for Pyrazole Synthesis
This one-pot, three-component protocol has been optimized for the synthesis of 3-(hetero)aryl-1H-pyrazoles starting from this compound.[3]
-
To a solution of the (hetero)aryl iodide (1.0 equiv) in triethylamine (TEA), add PdCl2(PPh3)2 (0.01 equiv) and CuI (0.02 equiv).
-
Add this compound (1.2 equiv) and stir the mixture at room temperature for 2 hours.
-
Add p-toluenesulfonic acid monohydrate (PTSA·H2O) (0.1 equiv), hydrazine hydrochloride (1.5 equiv), and water.
-
Heat the reaction mixture to 80°C for 15 minutes.
-
After cooling, perform a standard aqueous workup and purify the product by chromatography.
This optimized protocol streamlines the process and minimizes the handling of the sensitive intermediate aldehyde.[3]
Challenges in the Lithiation and Electrophilic Quench
Deprotonation of the terminal alkyne followed by reaction with an electrophile is a key transformation. Low yields often stem from incomplete lithiation or side reactions.
Problem: Low yield of the desired product after lithiation of this compound and quenching with an electrophile.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Deprotonation | Ensure the use of a sufficiently strong base, typically n-butyllithium (n-BuLi), in an anhydrous solvent like THF or diethyl ether at low temperature (-78 °C). Verify the concentration of the n-BuLi solution by titration. |
| Proton Scrambling | Trace amounts of water or other proton sources in the reaction mixture can quench the lithium acetylide. Ensure all glassware is oven-dried and reagents are anhydrous. |
| Side Reactions with the Acetal | Strong bases like n-BuLi can potentially react with the acetal group, although this is less common at low temperatures. Maintain a low reaction temperature throughout the addition of the base and the electrophile. |
| Electrophile Reactivity | The chosen electrophile may be too unreactive or may participate in side reactions. Ensure the electrophile is pure and added at a controlled rate. |
| Temperature Control | Maintaining a low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the lithium acetylide. |
Difficulties in Acetal Deprotection to Propiolaldehyde
The hydrolysis of the diethyl acetal to propiolaldehyde can be challenging due to the high reactivity and instability of the resulting α,β-unsaturated aldehyde.
Problem: Low yield or polymerization during the acidic hydrolysis of this compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Harsh Reaction Conditions | Strong acidic conditions and high temperatures can promote the polymerization of the highly reactive propiolaldehyde. Use mild acidic conditions, such as aqueous p-toluenesulfonic acid or formic acid, and maintain a low temperature. |
| Workup Procedure | Propiolaldehyde is volatile and water-soluble. During workup, minimize exposure to high temperatures and basic conditions. Extraction with a suitable organic solvent should be performed promptly. |
| Product Instability | The deprotected propiolaldehyde is prone to oligomerization and polymerization, especially in the presence of nucleophiles.[3] It is often best to use the crude propiolaldehyde solution immediately in the next reaction step without isolation. The one-pot pyrazole synthesis protocol is an excellent example of this strategy.[3] |
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate key reaction pathways and logical troubleshooting steps.
Caption: Sonogashira Coupling Reaction Pathway.
Caption: Troubleshooting Decision Workflow.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 3. Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound, Propargylaldehyde / Propiolaldehyde diethyl acetal, 3,3-Diethoxyprop-1-yne, 3,3-Diethoxypropyne, 1,1-diethoxy-2-propyne, Propynal diethyl acetal, 10160-87-9, Mumbai, India [jaydevchemicals.com]
- 8. scbt.com [scbt.com]
- 9. This compound 97 10160-87-9 [sigmaaldrich.com]
- 10. gold-chemistry.org [gold-chemistry.org]
Technical Support Center: Reactions of 3,3-Diethoxy-1-propyne
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 3,3-diethoxy-1-propyne. Our aim is to help you minimize side product formation and optimize your reaction outcomes.
Troubleshooting Guides
Issue 1: Presence of Propiolaldehyde and/or Ethanol in the Reaction Mixture
Symptom: Appearance of unexpected peaks corresponding to propiolaldehyde and/or ethanol in analytical data (e.g., GC-MS, NMR), or a lower than expected yield of the desired product.
Cause: Hydrolysis of the diethyl acetal protecting group of this compound. This is often initiated by the presence of trace amounts of acid and/or water in the reaction medium. The acetal group is susceptible to cleavage under acidic conditions, reverting to the parent aldehyde and alcohol.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and cool under a stream of inert gas (e.g., argon or nitrogen).
-
Use freshly distilled, anhydrous solvents. Solvents should be dried using appropriate drying agents (e.g., sodium/benzophenone ketyl for ethers, calcium hydride for amines).
-
Store this compound over a neutral drying agent like anhydrous potassium carbonate to scavenge any absorbed moisture.
-
-
Control of Acidity:
-
If acidic reagents or catalysts are necessary for your reaction, consider adding a non-nucleophilic base (e.g., proton sponge) to neutralize any excess acid.
-
For reactions sensitive to acid, purification of starting materials to remove acidic impurities is recommended.
-
-
Reaction Temperature:
-
While reaction-dependent, running the experiment at the lowest effective temperature can help minimize the rate of hydrolysis.
-
Experimental Protocol: Acetal Stability Test
To assess the stability of this compound under your specific reaction conditions (minus the key reagent), you can run a control experiment:
-
Set up the reaction as planned, including the solvent, any additives, and under an inert atmosphere.
-
Add this compound.
-
Stir the mixture at the intended reaction temperature for the planned duration.
-
Take aliquots at regular intervals and analyze by GC-MS or NMR to monitor for the formation of propiolaldehyde.
This will help determine if the reaction conditions themselves are causing premature deprotection.
Issue 2: Formation of Oligomers or Polymers
Symptom: Observation of higher molecular weight byproducts, often seen as a complex mixture of peaks in the GC-MS or as a broad signal in the NMR spectrum. In severe cases, a solid precipitate or viscous oil may form.
Cause: The terminal alkyne functionality of this compound can undergo oligomerization or polymerization, especially under certain conditions:
-
Basic Conditions: Strong bases can promote the polymerization of the alkyne.
-
Presence of Metal Catalysts: Transition metals, particularly copper and palladium used in cross-coupling reactions, can catalyze the homocoupling (Glaser coupling) of terminal alkynes.[1][2]
-
Oxygen: The presence of oxygen can facilitate oxidative homocoupling of the alkyne, especially in the presence of copper salts.[2]
-
Formation of Propiolaldehyde: If the acetal hydrolyzes, the resulting propiolaldehyde is highly prone to polymerization, particularly in the presence of bases.
Troubleshooting Steps:
-
Inert Atmosphere:
-
Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Minimizing Homocoupling in Sonogashira Reactions:
-
Use copper-free Sonogashira conditions where applicable.
-
If copper(I) is essential, use the minimum effective catalytic amount.
-
The addition of a reducing agent, such as a small amount of hydrogen gas diluted with an inert gas, has been shown to diminish homocoupling.[2]
-
-
Base Selection:
-
When deprotonating the alkyne (e.g., with n-butyllithium), use the stoichiometric amount of base at low temperatures (e.g., -78°C) to avoid side reactions.
-
For base-catalyzed reactions, a weaker base or a sterically hindered base might be preferable to reduce the rate of polymerization.
-
-
Inhibitors for Propiolaldehyde Polymerization:
-
If hydrolysis is unavoidable, the addition of a small amount of a polymerization inhibitor might be beneficial, although this is highly dependent on the compatibility with your desired reaction.
-
Quantitative Data on Side Product Formation
While specific yields of side products are highly dependent on the exact reaction conditions, the following table summarizes the general trends and provides estimated ranges based on literature for related compounds.
| Side Product | Reaction Type | Conditions Favoring Formation | Estimated Yield Range (%) | Mitigation Strategy |
| Propiolaldehyde | General | Presence of acid and water | 1-20+ | Anhydrous conditions, neutral pH |
| Alkyne Oligomers | Base-mediated | Strong base, higher temperatures | 5-50+ | Weaker/hindered base, low temp. |
| Alkyne Homocoupling | Sonogashira | Oxygen, excess Cu(I) catalyst | 5-30+ | Inert atmosphere, copper-free conditions |
| Propiolaldehyde Polymer | General | Presence of propiolaldehyde and base | Variable | Prevent hydrolysis, use inhibitors |
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish. Can I heat it to speed it up?
A1: While gentle heating can increase the rate of many reactions, be cautious. Elevated temperatures can also accelerate the rate of side reactions, particularly acetal hydrolysis and alkyne polymerization. It is advisable to first explore other options to improve reaction rates, such as optimizing catalyst loading or using a more active catalyst system, before resorting to higher temperatures. If heating is necessary, do so cautiously and monitor for the formation of side products.
Q2: I am performing a lithiation of this compound with n-butyllithium, but my yields are low. What could be the issue?
A2: Low yields in lithiation reactions can be due to several factors. Firstly, ensure your n-butyllithium solution has been recently titrated to accurately determine its concentration. Secondly, the presence of moisture or other electrophilic impurities in your reaction flask will consume the organolithium reagent. Ensure all glassware is flame-dried and reagents are anhydrous. Addition of n-butyllithium should be done slowly at a low temperature (typically -78°C) to prevent localized heating which can lead to side reactions.
Q3: In my Sonogashira coupling reaction, I observe a significant amount of a symmetrical diyne byproduct. How can I prevent this?
A3: The formation of a symmetrical diyne is due to the homocoupling of this compound, a common side reaction in Sonogashira couplings.[1] This is primarily catalyzed by the copper(I) co-catalyst in the presence of oxygen. To minimize this, ensure your reaction is performed under a strictly inert atmosphere. Degassing your solvents and reagents is crucial. You can also consider using a "copper-free" Sonogashira protocol or reducing the amount of copper(I) iodide used.
Visualizing Reaction Pathways and Workflows
Diagram 1: Side Reaction Pathways for this compound
Caption: Potential side reaction pathways originating from this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in reactions.
References
Technical Support Center: Purification of 3,3-Diethoxy-1-propyne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3,3-Diethoxy-1-propyne. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: What are the most common impurities in synthesized this compound?
Common impurities can originate from starting materials, side reactions, or decomposition. These may include:
-
Unreacted starting materials: Such as 2,3-dibromopropionaldehyde diethyl acetal.
-
Byproducts of dehydrobromination: Including partially halogenated intermediates.
-
Solvent residues: Residual solvents from the reaction or workup, like pentane or dichloromethane.
-
Decomposition products: Acetal hydrolysis can lead to the formation of propiolaldehyde and ethanol, particularly in the presence of acid. Polymerization of the alkyne moiety can also occur.
Q2: My purified this compound is discolored (pale yellow). Is this a problem?
A pale yellow hue is often observed and is generally acceptable for many applications, with purity levels typically guaranteed at 97.0% or higher via Gas Chromatography (GC).[1] However, for applications requiring very high purity, the color may indicate the presence of minor impurities. Further purification by fractional distillation or column chromatography may be necessary to obtain a colorless product.
Q3: The yield of my purified product is lower than expected. What are the potential causes?
Low recovery can be attributed to several factors:
-
Incomplete reaction: If the initial synthesis did not go to completion, the amount of desired product will be low.
-
Losses during workup: Significant product loss can occur during aqueous washes if the product is slightly soluble in water.[1] Ensure efficient phase separation and consider back-extracting the aqueous layer with a suitable organic solvent.
-
Decomposition during distillation: this compound can be sensitive to high temperatures. Distilling under reduced pressure is crucial to lower the boiling point and minimize thermal decomposition. Local overheating in the distillation flask can also lead to degradation.
-
Improper fraction collection: Collecting fractions outside the expected boiling point range can lead to loss of product.
Q4: My product shows signs of decomposition after storage. How can I prevent this?
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, ideally at 2-8°C.[2][3] Avoid contact with incompatible materials, such as strong acids, which can catalyze hydrolysis of the acetal.
Purification Protocols
Method 1: Fractional Distillation
Fractional distillation is the most common method for purifying this compound, taking advantage of its relatively moderate boiling point.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (or other fractionating column) to ensure good separation. Use a round-bottom flask of an appropriate size to avoid excessive heating of a small volume. All glassware should be dry.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Vacuum Application: Connect the apparatus to a vacuum pump. Gradually reduce the pressure to the desired level. Distillation under reduced pressure is recommended to prevent decomposition.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate fractions in separate receiving flasks. Monitor the temperature at the head of the distillation column. The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound at the applied pressure.
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data for Distillation:
| Property | Value |
| Boiling Point (Atmospheric) | 138-139.5 °C |
| Boiling Point (Reduced Pressure) | 95-96 °C at 170 mmHg |
| Density | 0.894 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.412 |
Data sourced from multiple references.
Method 2: Column Chromatography
Column chromatography can be employed for small-scale purification or to remove non-volatile impurities.
Experimental Protocol:
-
Stationary Phase: Pack a chromatography column with silica gel.
-
Mobile Phase (Eluent): A non-polar to moderately polar solvent system is typically used. A common choice is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC) analysis to achieve good separation (Rf value of ~0.3 for the product is often ideal).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis and Pooling: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Purification Workflow and Troubleshooting Diagrams
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
Stability and storage conditions for 3,3-Diethoxy-1-propyne
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3,3-Diethoxy-1-propyne (CAS: 10160-87-9). Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability, proper storage, and effective use of this versatile reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a tightly closed container in a refrigerator at 2-8°C.[1][2] The storage area must be dry, cool, and well-ventilated.[3] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[3]
Q2: My previously colorless this compound has developed a pale yellow tint. Is it still usable?
A2: The appearance of a pale yellow color may indicate the onset of degradation or the presence of impurities. While a slight color change might not always affect reactivity in robust reactions, it is a sign that the compound's purity may be compromised. For sensitive applications, it is highly recommended to assess the purity by Gas Chromatography (GC) before use. The primary cause of discoloration is often slow oxidation or polymerization upon exposure to air and light.
Q3: What are the main hazards associated with this compound?
A3: this compound is classified as a Category 3 flammable liquid.[3] It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are essential. All handling should be performed in a well-ventilated fume hood.[3]
Q4: What materials are incompatible with this compound?
A4: this compound should be stored away from strong oxidizing agents. As an ether, it may also form salts with strong acids and addition complexes with Lewis acids. Contact with moist air or water should also be avoided.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Reaction Yield | Degraded Reagent: The compound may have degraded due to improper storage (e.g., exposure to air, moisture, or high temperatures). | Confirm the purity of this compound using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If purity is below specifications (typically ≥95-97%), consider purification by distillation or using a fresh bottle. |
| Inactive Reagent: If using a strong base like n-butyllithium for deprotonation, the base may be partially quenched. | Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly titrated or a new bottle of the organometallic reagent. | |
| Incorrect Reaction Temperature: Many reactions with this compound, especially those involving organometallic intermediates, are highly temperature-sensitive. | Strictly adhere to the temperature conditions specified in the protocol. Use a calibrated thermometer and an appropriate cooling bath (e.g., dry ice/acetone). | |
| Formation of Unexpected Byproducts | Side Reactions: The presence of moisture can quench intermediates or catalyze side reactions. The terminal alkyne can also undergo dimerization or other side reactions under certain conditions. | Ensure all solvents and reagents are anhydrous. Perform the reaction under a strictly inert atmosphere. |
| Impure Starting Material: Impurities in the this compound or other reagents can lead to byproducts. | Verify the purity of all starting materials before beginning the experiment. | |
| Inconsistent Results | Variability in Reagent Quality: Different batches of this compound may have slight variations in purity. | If possible, use the same batch of the reagent for a series of related experiments. Always note the batch number in your experimental records. |
| Atmospheric Exposure: The compound can slowly react with air, especially if stored or handled improperly. | Minimize the time the container is open to the atmosphere. Use syringe/cannula techniques for transferring the liquid under an inert atmosphere. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 10160-87-9 |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol [1] |
| Appearance | Clear, colorless to pale yellow liquid |
| Density | 0.894 g/mL at 25 °C[1] |
| Boiling Point | 138-139.5 °C[1] |
| Flash Point | 31 °C (87.8 °F) - closed cup[1][2] |
| Refractive Index | n20/D 1.412[1] |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation |
| Storage Temperature | 2-8°C[1][2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon) if possible, especially for long-term storage. |
| Container | Tightly sealed, light-resistant container.[3] |
| Handling Area | Well-ventilated chemical fume hood.[3] |
| Personal Protective Equipment | Safety goggles with side-shields, chemical-resistant gloves, lab coat.[3] |
| Incompatibilities | Strong oxidizing agents, strong acids, moisture. |
Experimental Protocols
General Handling Protocol
-
Before use, allow the sealed container of this compound to equilibrate to room temperature to prevent moisture condensation upon opening.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
To maintain an inert atmosphere and prevent contamination, use dry glassware and transfer the liquid using a syringe or cannula.
-
The compound is flammable; ensure there are no open flames or spark sources in the vicinity.[3] Use non-sparking tools for any manipulations.[3]
-
After use, securely seal the container, preferably flushing with an inert gas like argon before closing, and return it to the recommended storage temperature of 2-8°C.[3]
Example Synthetic Protocol: Grignard Reaction with an Aldehyde
The following is a representative protocol for the reaction of this compound with an aldehyde after deprotonation with a Grignard reagent. This procedure is adapted from a published total synthesis.
Reaction: Deprotonation of this compound followed by addition to an aldehyde.
Materials:
-
This compound
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., tert-butyl methyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde substrate dissolved in an anhydrous solvent (e.g., Et₂O/CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
Procedure:
-
Under an inert atmosphere (Argon), dissolve this compound (4.0 equivalents) in anhydrous THF.
-
Add EtMgBr (4.0 equivalents) dropwise to the solution at room temperature.
-
Stir the resulting mixture for 1 hour at room temperature to ensure complete formation of the alkynyl Grignard reagent.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve the aldehyde substrate (1.0 equivalent) in an anhydrous solvent mixture (e.g., Et₂O/CH₂Cl₂) and cool to -78 °C.
-
Add the cold aldehyde solution dropwise to the alkynyl Grignard reagent solution.
-
Stir the reaction mixture at -78 °C for approximately 6.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and proceed with a standard aqueous workup and extraction using an appropriate organic solvent (e.g., CH₂Cl₂).
-
The organic layers are then combined, dried, and concentrated to yield the crude product, which can be purified by column chromatography.
(This protocol is adapted from the experimental section of "Total Synthesis of GE81112A: An Orthoester-Based Approach" in The Journal of Organic Chemistry, 2023.[3])
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting unexpected results in reactions involving this compound.
A troubleshooting workflow for experiments using this compound.
References
Handling precautions for 3,3-Diethoxy-1-propyne in the lab
This guide provides essential safety information, troubleshooting advice, and frequently asked questions for handling 3,3-Diethoxy-1-propyne in a laboratory setting.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction Failure or Low Yield | Reagent Purity: The purity of this compound is crucial for successful reactions.[1] | - Ensure the reagent meets the required purity for your specific application, typically 95% or higher.[2][3] - Consider purifying the reagent if its purity is questionable. |
| Improper Reaction Conditions: Temperature, pressure, or reaction time may not be optimal. | - Review the literature for established protocols for similar reactions. - Perform small-scale optimization experiments to determine the ideal conditions. | |
| Incompatible Solvents or Reagents: The presence of incompatible substances can inhibit the reaction. | - Ensure all solvents and reagents are anhydrous and free of contaminants. - Consult chemical compatibility charts. | |
| Formation of Unexpected Side Products | Decomposition of Reagent: this compound may be unstable under certain conditions. | - Store the reagent at the recommended temperature of 2-8°C.[2] - Avoid exposure to heat, sparks, and open flames.[4] |
| Presence of Peroxides: Ethers like this compound can form explosive peroxides over time when exposed to air.[5] | - Test for the presence of peroxides before use, especially with older containers. - If peroxides are present, do not attempt to open the container and follow your institution's protocol for disposal of peroxide-forming chemicals.[6] | |
| Difficulty in Handling or Transfer | Viscosity and Volatility: The physical properties of the liquid can make it challenging to handle. | - Use appropriate, calibrated equipment for accurate measurement and transfer. - Work in a well-ventilated area or a fume hood to minimize inhalation of vapors.[4] |
Frequently Asked Questions (FAQs)
Safety and Handling
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[4][7] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4][7]
Q2: What personal protective equipment (PPE) should be worn when handling this chemical?
A2: It is recommended to wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4]
Q3: How should this compound be stored?
A3: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[4][8] The recommended storage temperature is 2-8°C.[2]
Q4: What should I do in case of a spill?
A4: For a small spill, eliminate all ignition sources.[5] Absorb the spill with a non-combustible material like dry earth or sand and place it in a suitable container for disposal.[5] Use non-sparking tools.[4] For large spills, evacuate the area and contact your institution's emergency response team.[9]
Q5: What are the first-aid measures in case of exposure?
A5:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Experimental Protocols
Q6: What are the common applications of this compound in the lab?
A6: It is a versatile building block in organic synthesis, used in the preparation of conjugated diynes and enynes.[1][2] It is also used to synthesize other important reagents like 3-boronoacrolein pinacolate and in the formation of heterocyclic systems such as pyrazoles.[1][2][3]
Q7: Can you provide a general protocol for a reaction using this compound?
A7: A general procedure for using this compound, for example in a cross-coupling reaction, would involve the following steps. Note that specific conditions will vary based on the desired product.
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and decomposition.
-
Solvent: Choose a suitable anhydrous solvent.
-
Reagents: Add the catalyst (e.g., a palladium complex), any necessary ligands, and the other coupling partner to the reaction vessel.
-
Addition of this compound: Slowly add the required amount of this compound to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at the optimal temperature and stir for the required duration.
-
Workup and Purification: After the reaction is complete, quench the reaction and perform an appropriate workup procedure, followed by purification of the product (e.g., by column chromatography).
Data Presentation
Physical and Chemical Properties
| Property | Value |
| CAS Number | 10160-87-9[1][7] |
| Molecular Formula | C₇H₁₂O₂[7][10] |
| Molecular Weight | 128.17 g/mol [7][11] |
| Appearance | Colorless to pale yellow liquid[1][2] |
| Boiling Point | 138-139.5 °C[1] |
| Density | 0.894 g/mL at 25 °C[1] |
| Flash Point | 31 °C (87.8 °F) - closed cup[11] |
| Solubility | Slightly soluble in water[1] |
| Storage Temperature | 2-8°C[2] |
GHS Hazard Information
| Hazard Class | Category |
| Flammable liquids | 3[4] |
| Skin irritation | 2[4] |
| Eye irritation | 2[4] |
| Specific target organ toxicity – single exposure (respiratory tract irritation) | 3[4] |
Visualizations
Caption: Workflow for responding to a this compound spill.
Caption: First-aid procedures for exposure to this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, Propargylaldehyde / Propiolaldehyde diethyl acetal, 3,3-Diethoxyprop-1-yne, 3,3-Diethoxypropyne, 1,1-diethoxy-2-propyne, Propynal diethyl acetal, 10160-87-9, Mumbai, India [jaydevchemicals.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. 3,3-DIETHOXYPROPENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 7. Buy this compound | 10160-87-9 [smolecule.com]
- 8. echemi.com [echemi.com]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. CAS 10160-87-9: this compound | CymitQuimica [cymitquimica.com]
- 11. This compound 97 10160-87-9 [sigmaaldrich.com]
Technical Support Center: Optimizing Catalyst Choice for 3,3-Diethoxy-1-propyne Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling reactions of 3,3-diethoxy-1-propyne.
Frequently Asked Questions (FAQs)
Q1: What is the most common coupling reaction for this compound?
A1: The most prevalent and versatile method for the coupling of terminal alkynes like this compound with aryl or vinyl halides is the Sonogashira cross-coupling reaction. This reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[1][2] Copper-free variations of the Sonogashira reaction have also been developed to circumvent certain side reactions.[3][4][5][6]
Q2: What are the key components of a Sonogashira reaction?
A2: The essential components for a successful Sonogashira coupling are:
-
Palladium Catalyst: The primary catalyst that facilitates the cross-coupling. Common examples include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1]
-
Copper(I) Co-catalyst: Typically CuI, which activates the terminal alkyne.[7][8]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to neutralize the hydrogen halide formed during the reaction.[9]
-
Solvent: A variety of solvents can be used, with the choice often depending on the solubility of the substrates and the reaction temperature. Common solvents include THF, DMF, and toluene.[10]
-
Ligands: Phosphine ligands are often used to stabilize the palladium catalyst and influence its reactivity.
Q3: Can I perform the coupling of this compound under copper-free conditions?
A3: Yes, copper-free Sonogashira couplings are a viable and often preferred option. These conditions can minimize the formation of alkyne homocoupling byproducts (Glaser coupling).[11] Various palladium catalysts and ligands have been developed for efficient copper-free couplings.[3][4][5][6]
Q4: Is the acetal group in this compound stable under Sonogashira reaction conditions?
A4: The diethyl acetal is generally stable under the basic conditions of the Sonogashira reaction. However, prolonged reaction times at high temperatures or the presence of acidic impurities could potentially lead to hydrolysis. It is crucial to use a well-chosen base and maintain anhydrous conditions to ensure the integrity of the acetal group.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst that is activated in situ. Ensure proper storage of the catalyst under an inert atmosphere. | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to decomposition and loss of activity.[3] |
| Insufficient Reaction Temperature | For less reactive aryl bromides or chlorides, increasing the reaction temperature may be necessary.[10] | The oxidative addition of the aryl halide to the palladium center is often the rate-limiting step and can be accelerated at higher temperatures. |
| Poor Substrate Reactivity | If using an aryl bromide or chloride, consider switching to the corresponding aryl iodide, which is generally more reactive in Sonogashira couplings.[2] | The reactivity of aryl halides in Sonogashira coupling typically follows the order I > Br > Cl. |
| Inappropriate Solvent or Base | Screen different solvents (e.g., THF, DMF, toluene) and bases (e.g., TEA, DIPA, Cs₂CO₃) to find the optimal combination for your specific substrates.[12][13] | Solvent polarity and the strength and steric bulk of the base can significantly impact reaction rates and yields. |
| Oxygen Contamination | Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. | Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also deactivate the palladium catalyst.[9] |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Step | Rationale |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen and/or high concentration of copper catalyst. | 1. Implement a copper-free Sonogashira protocol.[3][4][5][6]2. If using a copper co-catalyst, ensure rigorous exclusion of air and consider reducing the amount of CuI. | Copper(I) acetylides can undergo oxidative dimerization in the presence of oxygen. Copper-free systems eliminate this pathway. |
| Decomposition of Starting Material | Prolonged reaction at high temperatures. | Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed. Consider using a more active catalyst that allows for lower reaction temperatures. | This compound or the coupled product may not be stable over long periods at elevated temperatures. |
| Hydrolysis of the Acetal Group | Presence of acidic impurities or water. | Use freshly distilled and dry solvents and bases. Ensure all glassware is thoroughly dried. | Acetals are sensitive to acid and can hydrolyze to the corresponding aldehyde in the presence of water. |
Data Presentation
Table 1: Comparison of General Catalyst Systems for Sonogashira Coupling
| Catalyst System | Key Characteristics | Advantages | Disadvantages |
| Pd(PPh₃)₄ / CuI | The classic Sonogashira catalyst system. | Well-established, reliable for many substrates. | Can be sensitive to air; may require higher catalyst loading. |
| PdCl₂(PPh₃)₂ / CuI | A more air-stable Pd(II) pre-catalyst. | Easier to handle and store than Pd(0) catalysts.[1] | Requires in situ reduction to the active Pd(0) species. |
| Copper-Free Systems (e.g., Pd(OAc)₂ with bulky phosphine ligands) | Avoids the use of a copper co-catalyst. | Reduces or eliminates alkyne homocoupling; simplifies product purification.[11] | May require specific ligands and careful optimization of reaction conditions. |
| Heterogeneous Pd Catalysts | Palladium supported on a solid matrix (e.g., charcoal, silica). | Easy to separate from the reaction mixture and can often be recycled.[14] | May exhibit lower activity compared to homogeneous catalysts. |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (TEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed THF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous and degassed THF, followed by the triethylamine.
-
Add this compound to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-70 °C) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is adapted for copper-free conditions, which can be beneficial for minimizing homocoupling.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
A bulky phosphine ligand (e.g., XPhos, SPhos) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane (5 mL)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl iodide, Pd(OAc)₂, the phosphine ligand, and cesium carbonate to a Schlenk tube.
-
Add the anhydrous and degassed 1,4-dioxane.
-
Add this compound to the reaction mixture.
-
Seal the tube and heat the reaction mixture (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove inorganic salts.
-
Rinse the celite pad with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Sonogashira reactions.
Caption: A logic diagram for selecting a suitable catalyst system.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. benchchem.com [benchchem.com]
- 9. DSpace [repository.kaust.edu.sa]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Alkyne Addition Reactions
Welcome to the Technical Support Center for alkyne addition reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting guides for various alkyne addition reactions.
General Troubleshooting
Q1: My alkyne addition reaction has a low conversion rate. What are the initial checks I should perform?
A1: When encountering low conversion, a systematic approach is crucial. Start by evaluating the fundamental components of your reaction:
-
Reagent Quality: Ensure the purity and integrity of your alkyne, the adding reagent (e.g., azide, halide), solvents, and any additives. Impurities can poison catalysts or participate in side reactions.[1] For instance, always use freshly prepared sodium ascorbate solution in copper-catalyzed reactions as it can degrade over time.[1]
-
Catalyst Activity: The catalyst is often the primary suspect. For metal-catalyzed reactions, ensure it has not been deactivated by exposure to air or moisture. For example, in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state.[1]
-
Reaction Conditions: Verify that the temperature, pressure, and reaction time are appropriate for the specific reaction. Some reactions may require elevated temperatures or longer durations to proceed to completion, especially with sterically hindered substrates.[1]
-
Atmosphere: For oxygen-sensitive reactions, such as many transition metal-catalyzed couplings, ensure that the reaction was set up under an inert atmosphere (e.g., nitrogen or argon) and that solvents were properly degassed.[1]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" Chemistry
Q2: I'm observing very low or no product formation in my CuAAC reaction. What are the common culprits?
A2: Low yields in CuAAC reactions are frequently traced back to the copper catalyst. The active catalytic species is Cu(I), which can be readily oxidized.
-
Inactive Copper Catalyst: The primary issue is often the oxidation of the active Cu(I) to the inactive Cu(II). To counteract this, a reducing agent like sodium ascorbate is typically added to the reaction mixture to maintain copper in its +1 oxidation state.[1] It is also highly recommended to degas your solvents to remove dissolved oxygen.[1]
-
Ligand Issues: A suitable ligand is essential for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction.[1] An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.[1]
-
Reagent Purity: The purity of the azide, alkyne, and solvents significantly impacts the reaction outcome.[1] Use high-purity reagents and consider purifying starting materials if you suspect impurities.[1]
Q3: I'm using a reducing agent, but my CuAAC reaction is still failing. What else could be wrong?
A3: If the addition of a reducing agent doesn't solve the problem, consider the following:
-
Order of Addition: The order in which you add your reagents can be critical. It is advisable to add the copper catalyst to the mixture of the alkyne and azide before adding the reducing agent.[1][2] Avoid adding the reducing agent directly to the copper salt in the absence of the ligand.[2]
-
Substrate-Specific Issues: Some substrates may be inherently less reactive due to steric hindrance or electronic effects. In such cases, you may need to increase the reaction time or temperature.[1] Alternatively, increasing the catalyst and ligand concentration could improve the conversion rate.
-
Solvent Choice: The choice of solvent can influence the reaction rate and yield. While CuAAC reactions are known for their compatibility with a wide range of solvents, including aqueous media, screening different solvents might be necessary for challenging substrates.
| Parameter | Recommendation | Rationale |
| Copper Source | CuSO₄ with a reducing agent (e.g., sodium ascorbate) or a Cu(I) source (e.g., CuI, CuBr). | Cu(II) salts are more stable but require in situ reduction. Cu(I) salts are more reactive but sensitive to oxidation.[1] |
| Reducing Agent | Freshly prepared sodium ascorbate. | Maintains the active Cu(I) catalytic species. Degrades over time.[1] |
| Ligand | Use a stabilizing ligand, especially for challenging reactions. | Stabilizes Cu(I), prevents oxidation, and accelerates the reaction.[1] |
| Ligand:Copper Ratio | Typically 1:1 to 5:1. | An incorrect ratio can lead to poor results.[1] |
| Solvent | Degassed solvents are highly recommended. | Removes dissolved oxygen which can oxidize the Cu(I) catalyst.[1] |
Sonogashira Coupling
Q4: My Sonogashira coupling reaction is giving a low yield of the desired cross-coupled product and a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A4: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially with highly inactive halide substrates.[3] Here are some strategies to suppress it:
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the homocoupling reaction.
-
Optimize Catalyst System: The choice of palladium catalyst and copper co-catalyst can significantly influence the outcome. Screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and varying the amount of copper iodide (CuI) can be beneficial.[3]
-
Choice of Base and Solvent: The base and solvent system plays a crucial role. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used as both the base and sometimes as the solvent.[3] The choice of solvent can also impact the reaction; for example, THF has been anecdotally reported to promote the formation of palladium black (inactive palladium).[4]
-
Inert Atmosphere: As with other cross-coupling reactions, maintaining a strict inert atmosphere is critical to prevent catalyst deactivation and side reactions.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | 5-10 mol% Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common starting points.[3] | Catalyst choice is substrate-dependent and may require screening.[3] |
| Copper Co-catalyst | 5-20 mol% CuI is typically used.[3] | Lowering the amount of CuI can sometimes reduce homocoupling.[3] |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are common. | Can also serve as the solvent.[3] |
| Solvent | Toluene, DMF, or neat amine are often used. | Solvent choice can influence catalyst stability and reaction outcome.[3][4] |
| Temperature | Room temperature to moderate heating (e.g., 50-60 °C). | Higher temperatures can sometimes lead to catalyst decomposition.[4] |
Electrophilic and Nucleophilic Additions to Alkynes
Q5: My electrophilic addition reaction to an alkyne is sluggish and results in a mixture of products. How can I improve the conversion and selectivity?
A5: Electrophilic additions to alkynes can be slower than to alkenes due to the formation of a less stable vinyl cation intermediate.[5][6]
-
Reaction Conditions: These reactions are often sensitive to solvent changes and catalytic influences.[5][7] Experimenting with different solvents or adding a catalyst can sometimes improve the reaction rate.
-
Regioselectivity: For terminal alkynes, the addition of hydrogen halides typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens, and the halide adds to the more substituted carbon.[6][8]
-
Stereoselectivity: The stereochemistry of the addition (syn or anti) can be influenced by the specific reagents and reaction conditions.[8]
Q6: I am attempting a nucleophilic addition to an alkyne, but the reaction is not proceeding. What could be the issue?
A6: Nucleophilic additions to simple alkynes are generally not favorable due to the electron-rich nature of the triple bond, which repels nucleophiles.[9]
-
Alkyne Activation: For a nucleophilic addition to occur, the alkyne usually needs to be "activated" by an electron-withdrawing group conjugated to the triple bond (e.g., a carbonyl group).[10]
-
Strong Nucleophile/Base: The use of a strong nucleophile or base is often required. For terminal alkynes, a strong base can deprotonate the alkyne to form a highly nucleophilic acetylide anion, which can then participate in addition or substitution reactions.[11]
Experimental Protocols
Protocol 1: General Procedure for a Trial CuAAC Reaction
-
To a reaction vial, add the alkyne (1.0 equiv), the azide (1.1 equiv), and the solvent (e.g., a 1:1 mixture of water and t-butanol).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equiv) in water.
-
Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS.
Visualizing Troubleshooting Workflows
Below are diagrams illustrating the logical steps for troubleshooting common issues in alkyne addition reactions.
Caption: General troubleshooting workflow for low conversion rates.
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Alkyne Reactivity [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Alkyne Addition Reactions | ChemTalk [chemistrytalk.org]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Exothermic Reactions Involving 3,3-Diethoxy-1-propyne
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 3,3-Diethoxy-1-propyne. The following troubleshooting guides and FAQs address specific issues to mitigate risks and ensure controlled experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical and physical hazards of this compound?
A1: this compound is a flammable liquid and vapor (Category 3) with a flash point of 31°C.[1][2] It is known to cause skin and serious eye irritation and may also cause respiratory irritation.[1][3] Due to its terminal alkyne structure, it may polymerize explosively when heated.[4] Vapors can form explosive mixtures with air and may travel to an ignition source.[4] It is classified as a Dangerous Good for transport and requires careful handling and storage at 2-8°C in a cool, dry, and dark environment.[2][5][6]
Q2: What makes reactions with this compound potentially exothermic?
A2: The significant potential for exothermic reactions stems from its highly reactive terminal alkyne functional group.[7] Reactions involving the deprotonation of the terminal alkyne with strong bases (e.g., n-Butyllithium) are often highly exothermic.[3] Furthermore, in the presence of certain catalysts like copper salts and oxygen, terminal alkynes can undergo uncontrolled oxidative homocoupling (Glaser-Hay coupling), which can lead to runaway polymerization.[8]
Q3: What are the critical warning signs of a developing runaway reaction?
A3: Key indicators of a runaway reaction include a sudden and rapid increase in temperature that exceeds the capacity of the cooling system, an unexpected rise in pressure within the reaction vessel, noticeable changes in viscosity or color, and unexpected gas evolution.[9] Continuous monitoring of the reaction temperature is critical to detect any deviation from the expected thermal profile.[10]
Q4: What immediate actions should be taken if a runaway reaction is suspected?
A4: If a runaway reaction is suspected, the immediate priority is to maximize heat removal. This includes stopping all reagent addition, ensuring the cooling bath is at maximum capacity (e.g., adding dry ice to an acetone bath), and, if possible, adding a pre-chilled, inert solvent to dilute the reaction mixture. If these measures fail to control the temperature, activate emergency protocols, including evacuating the area and alerting safety personnel.[11]
Q5: Are there specific reagents that are incompatible or require special precautions with this compound?
A5: Yes, several classes of reagents require careful handling. Strong bases, particularly organolithium reagents like n-Butyllithium, can react vigorously and must be added slowly at very low temperatures.[3] Strong oxidizing agents should be avoided. Additionally, care must be taken with metal catalysts, especially copper, which can promote dangerous and uncontrolled polymerization reactions.[8] All reactions should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent unwanted side reactions with oxygen.
Section 2: Troubleshooting Guides for Common Issues
Problem: During the addition of a reagent (e.g., n-BuLi), the reaction temperature is rising much faster than anticipated.
-
Possible Cause 1: Reagent addition rate is too high. The rate of heat generation is exceeding the rate of heat removal by the cooling system.
-
Solution: Immediately halt the addition of the reagent. Allow the cooling system to bring the temperature back to the target setpoint. Once the temperature is stable, resume the addition at a significantly reduced rate (e.g., 25% of the original rate) while carefully monitoring the internal thermometer.
-
-
Possible Cause 2: Inadequate cooling or inefficient stirring. The cooling bath may not have sufficient capacity, or poor mixing is creating localized hot spots.
-
Solution: Ensure the cooling bath is at the correct temperature and has adequate volume and surface area for efficient heat transfer. Verify that the stirring is vigorous enough to ensure homogenous temperature throughout the reaction mixture.
-
Problem: The reaction temperature continues to climb even after all reagents have been added.
-
Possible Cause: The reaction has achieved a critical point where the heat being generated is greater than the system's cooling capacity. This is a clear sign of a potential runaway reaction.[9]
-
Solution: Do not add any more reagents. Implement emergency cooling procedures immediately. This may involve adding more coolant (dry ice, liquid nitrogen) to the external bath or, if planned for, activating a quench system. If the temperature cannot be stabilized, evacuate the area.[11]
-
Problem: The reaction mixture has turned dark, and a solid precipitate is forming unexpectedly.
-
Possible Cause: Uncontrolled decomposition or polymerization. This can be triggered by localized overheating, impurities in the reagents or solvents, or accidental introduction of oxygen or a catalytic species.[8]
-
Solution: Treat this as a potential runaway scenario and prioritize cooling and control. After the situation is stabilized and the reaction is safely quenched, the resulting material should be carefully analyzed. To prevent recurrence, ensure all glassware is scrupulously clean, solvents and reagents are purified and degassed, and a robust inert atmosphere is maintained throughout the setup and reaction.
-
Section 3: Data Presentation and Experimental Protocols
Summary of Physicochemical and Safety Data
| Property | Value | Reference |
| CAS Number | 10160-87-9 | [3][5] |
| Molecular Formula | C₇H₁₂O₂ | [3] |
| Molecular Weight | 128.17 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [6][7] |
| Boiling Point | 138-139.5 °C | [1][2] |
| Density | 0.894 g/mL at 25 °C | [1][2] |
| Flash Point | 31 °C (87.8 °F) - closed cup | [2] |
| Storage Temperature | 2-8 °C | [2][6] |
| GHS Hazard Codes | H226, H315, H319, H335 | [2][3] |
Protocol 1: General Procedure for a Controlled Exothermic Reaction
This protocol outlines a safe setup for a reaction known to be exothermic, such as the lithiation of this compound.
Methodology:
-
Glassware Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of dry, inert gas (Argon or Nitrogen).
-
Inert Atmosphere: Equip the reaction flask with a septum, a gas inlet, and an outlet connected to an oil bubbler to maintain a positive pressure of inert gas.
-
Initial Setup: In the reaction flask, dissolve this compound in a suitable anhydrous solvent (e.g., THF, diethyl ether).
-
Cooling: Place the flask in a cooling bath (e.g., dry ice/acetone) and allow the contents to equilibrate to the target temperature (e.g., -78 °C). An internal, low-temperature thermometer is mandatory for accurate monitoring.
-
Reagent Addition: The reactive reagent (e.g., n-Butyllithium in hexanes) should be added via a syringe pump for a slow, consistent, and controlled addition rate. Alternatively, add dropwise via a dropping funnel.
-
Monitoring: Continuously monitor the internal temperature throughout the addition. The addition rate should be adjusted to ensure the temperature does not deviate more than 2-3 °C from the setpoint.
-
Post-Addition: After the addition is complete, allow the reaction to stir at the low temperature for the prescribed time, continuing to monitor for any thermal changes.
-
Quenching: Quench the reaction by slowly adding a suitable quenching agent while maintaining the low temperature to control any secondary exotherm.
Section 4: Mandatory Visualizations
Workflow for Pre-Reaction Hazard Assessment
Caption: A decision workflow for assessing thermal hazards before experimentation.
Logical Flow for Emergency Response to a Runaway Reaction
References
- 1. echemi.com [echemi.com]
- 2. 3,3-二乙氧基-1-丙炔 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Buy this compound | 10160-87-9 [smolecule.com]
- 4. 3,3-Diethoxy-1-propene(3054-95-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound, Propargylaldehyde / Propiolaldehyde diethyl acetal, 3,3-Diethoxyprop-1-yne, 3,3-Diethoxypropyne, 1,1-diethoxy-2-propyne, Propynal diethyl acetal, 10160-87-9, Mumbai, India [jaydevchemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. wjarr.com [wjarr.com]
Navigating the Reactivity of 3,3-Diethoxy-1-propyne: A Technical Support Guide
For researchers, scientists, and professionals in drug development, 3,3-Diethoxy-1-propyne is a valuable and versatile building block in organic synthesis. Its unique structure, featuring both an acetal and a terminal alkyne, allows for a diverse range of chemical transformations. However, the reactivity of this compound can be significantly influenced by the choice of solvent, leading to variations in reaction rates, yields, and even the types of products formed. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this compound, with a focus on the critical role of the solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is frequently used in a variety of organic reactions, including:
-
Lithiation: The terminal alkyne is readily deprotonated by strong bases like n-butyllithium to form a lithium acetylide, which can then react with various electrophiles.[1]
-
Grignard Reactions: It reacts with Grignard reagents to form key intermediates, particularly in the synthesis of complex carbohydrates.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: It serves as a precursor in reactions like the Sonogashira coupling to introduce diene units into various substrates.[1]
-
Synthesis of Heterocycles: It is a valuable precursor for the synthesis of heterocyclic compounds such as pyrazoles.[2]
-
Acid-Catalyzed Hydrolysis: The acetal group is susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde.
Q2: How does the solvent impact the stability of this compound?
A2: The acetal group in this compound is sensitive to acidic conditions, which can lead to hydrolysis. The rate of this hydrolysis is influenced by the solvent system. In aqueous acidic solutions, the reaction proceeds readily. The choice of a non-aqueous or aprotic solvent is crucial when the integrity of the acetal functionality is desired.
Troubleshooting Guides
Lithiation Reactions
Issue: Low yield of the desired product after lithiation and electrophilic quench.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Incomplete Lithiation | Use a more polar aprotic solvent such as Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME) instead of less polar ethers like diethyl ether. Consider adding a co-solvent like Hexamethylphosphoramide (HMPA) or N,N,N',N'-Tetramethylethylenediamine (TMEDA) to increase the basicity of the organolithium reagent. | Polar aprotic solvents can better solvate the lithium cation, increasing the reactivity of the organolithium base and promoting complete deprotonation of the alkyne. Co-solvents can break up organolithium aggregates, leading to more reactive monomeric species. |
| Side Reactions of the Electrophile | Ensure the electrophile is added at a low temperature (e.g., -78 °C) and that the reaction is quenched at this temperature before warming. | Many electrophiles are highly reactive and can undergo side reactions at higher temperatures. Maintaining a low temperature throughout the addition and quenching steps minimizes these undesired pathways. |
| Protic Impurities | Use rigorously dried solvents and glassware. Ensure the starting material and reagents are anhydrous. | Organolithium reagents are strong bases and will be quenched by any protic impurities (e.g., water, alcohols), reducing the amount of reagent available for the desired reaction. |
Grignard Reactions
Issue: Inconsistent or low yields in the addition of Grignard reagents.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Poor Grignard Reagent Formation/Stability | Use anhydrous ethereal solvents like diethyl ether or THF. THF is often preferred due to its higher boiling point and better stabilization of the Grignard reagent.[3] | Ethereal solvents are essential for solvating and stabilizing the magnesium center of the Grignard reagent, preventing its precipitation and maintaining its reactivity.[3] |
| Reaction with Solvent | Avoid protic solvents (e.g., alcohols, water) at all costs. | Grignard reagents are strong bases and will be rapidly quenched by protic solvents, leading to the formation of the corresponding alkane and rendering the reagent inactive for the desired nucleophilic addition. |
| Slow Reaction Rate | Consider switching from diethyl ether to THF, which can sometimes lead to higher reaction rates due to better solvation of the Grignard reagent.[3] | The ability of the solvent to coordinate with the magnesium atom can influence the nucleophilicity of the Grignard reagent. |
Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira Coupling)
Issue: Low yield or formation of side products (e.g., homocoupling).
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Poor Catalyst Solubility/Activity | Screen a range of solvents with varying polarities. Common choices include THF, DMF, toluene, and acetonitrile. In some cases, polar aprotic solvents like DMF can enhance reaction rates.[4] However, for certain substrates, non-polar solvents like toluene may provide better selectivity. | The polarity of the solvent can influence the solubility and stability of the palladium catalyst and other reagents, as well as the rate of the different steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Homocoupling of the Alkyne | Use a copper co-catalyst (CuI) and an amine base (e.g., triethylamine, diisopropylamine). The choice of amine and its concentration can be critical. In some cases, reducing the amount of copper iodide can suppress homocoupling. | The amine acts as both a base to deprotonate the terminal alkyne and as a ligand for the palladium and copper catalysts. The copper acetylide intermediate is key to the Sonogashira reaction, but can also lead to homocoupling if not properly controlled. |
| Decomposition of Reactants/Products | For temperature-sensitive substrates, consider running the reaction at a lower temperature for a longer period. | The stability of the reactants, intermediates, and products can be solvent and temperature-dependent. |
Acid-Catalyzed Hydrolysis of the Acetal
Issue: Incomplete or slow hydrolysis of the diethyl acetal.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Insufficient Acid Catalyst | Increase the concentration of the acid catalyst or use a stronger acid. | The rate of acetal hydrolysis is dependent on the concentration of the acid catalyst. |
| Poor Solubility in Aqueous Media | Use a co-solvent such as THF, acetone, or dioxane to increase the solubility of the organic substrate in the aqueous acidic medium. | For the hydrolysis to occur efficiently, the substrate must have sufficient contact with the aqueous acid. A co-solvent can create a homogeneous reaction mixture. |
| Reversibility of the Reaction | Use a large excess of water to drive the equilibrium towards the hydrolyzed product (the aldehyde). | Acetal formation is a reversible process. By Le Chatelier's principle, adding a large excess of a product (in this case, water, which is a reactant for hydrolysis) will shift the equilibrium to favor the formation of the aldehyde.[5] |
Experimental Protocols and Data
While specific quantitative data for the effect of solvents on the reactivity of this compound is not extensively documented in comparative studies, the following tables summarize typical conditions and expected outcomes based on general principles and related literature.
Table 1: Solvent Effects on Lithiation of Terminal Alkynes
| Solvent | Typical Conditions | Expected Outcome |
| Diethyl Ether | n-BuLi, -78 °C to 0 °C | Moderate rate of deprotonation. |
| THF | n-BuLi, -78 °C to 0 °C | Faster rate of deprotonation compared to diethyl ether. Generally good yields. |
| Toluene | n-BuLi, often with TMEDA | Slower reaction, may require an additive like TMEDA to enhance reactivity. |
Table 2: Common Solvents for Sonogashira Coupling and Their Properties
| Solvent | Polarity | Typical Reaction Temperature | Comments |
| Toluene | Non-polar | Room Temp. to Reflux | Good for dissolving organic substrates, may lead to higher selectivity in some cases. |
| THF | Polar Aprotic | Room Temp. to Reflux | Good general-purpose solvent for Sonogashira reactions. |
| DMF | Polar Aprotic | Room Temp. to 100 °C | Can increase reaction rates but may also promote side reactions.[4] |
| Acetonitrile | Polar Aprotic | Room Temp. to Reflux | Another polar aprotic option, can be effective for certain substrate combinations. |
| Triethylamine | Basic | Room Temp. to Reflux | Often used as both the base and a co-solvent. |
Visualizing Reaction Workflows
To aid in understanding the experimental processes, the following diagrams illustrate typical workflows for key reactions of this compound.
By carefully considering the choice of solvent and reaction conditions, researchers can optimize the outcomes of their experiments with this compound and effectively troubleshoot any issues that may arise. This guide serves as a starting point for navigating the versatile reactivity of this important synthetic building block.
References
Validation & Comparative
A Comparative Guide to 3,3-Diethoxy-1-propyne and Other Terminal Alkynes in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, terminal alkynes are indispensable building blocks for the construction of complex molecular architectures. Their versatility in forming carbon-carbon and carbon-heteroatom bonds has cemented their role in the synthesis of pharmaceuticals, functional materials, and fine chemicals. This guide provides an objective comparison of 3,3-Diethoxy-1-propyne with other commonly employed terminal alkynes: phenylacetylene, 1-hexyne, and trimethylsilylacetylene. The comparison is based on their physical properties, reactivity in key synthetic transformations, and unique synthetic applications, supported by experimental data.
Physical and Chemical Properties
A fundamental understanding of the physicochemical properties of these alkynes is crucial for their effective use in synthesis. The table below summarizes key properties of this compound and its counterparts.
| Property | This compound | Phenylacetylene | 1-Hexyne | Trimethylsilylacetylene (TMSA) |
| CAS Number | 10160-87-9[1] | 536-74-3[2] | 693-02-7 | 1066-54-2[3] |
| Molecular Formula | C₇H₁₂O₂[4] | C₈H₆[2] | C₆H₁₀ | C₅H₁₀Si[3] |
| Molar Mass ( g/mol ) | 128.17[4] | 102.13[2] | 82.14 | 98.22[3] |
| Boiling Point (°C) | 138-139.5[5] | 142-144[6] | 71-72 | 53[7] |
| Density (g/mL at 25°C) | 0.894[5] | 0.93[2] | 0.715 | 0.695[8] |
| Appearance | Colorless to pale yellow liquid[1] | Colorless, viscous liquid[6] | Colorless liquid[9] | Colorless liquid[7] |
Performance in Key Synthetic Reactions
The utility of a terminal alkyne is largely defined by its performance in cornerstone reactions such as the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "Click Chemistry."
Sonogashira Coupling
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of C(sp)-C(sp²) bonds.[10] The following table presents a comparison of the performance of the four alkynes in this reaction, with data extracted from various sources. It is important to note that direct comparative studies under identical conditions are limited, and thus, variations in catalysts, solvents, and reaction times should be considered when interpreting the data.
| Alkyne | Aryl Halide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 4-Iodoanisole | PdCl₂(PPh₃)₂, CuI | Et₃N | 2 | ~85-95 (inferred) | [11] |
| Phenylacetylene | Iodobenzene | Pd/CuFe₂O₄ MNPs | EtOH | 3 | 90 | [12] |
| Phenylacetylene | 4-Iodotoluene | Pd catalyst on solid support, Cu₂O | THF-DMA | Not Specified | 60 | [13] |
| 1-Hexyne | Iodobenzene | Pd/Cu@AC | H₂O | 24 | 96 | |
| Trimethylsilylacetylene | Iodobenzene | Pd(OAc)₂, n-Bu₄NCl, P(o-tolyl)₃ | DMF | 0.25 | Not Specified (inferred high) | [14] |
This compound exhibits high reactivity in Sonogashira couplings, serving as a versatile three-carbon building block. Its unique bifunctional nature, possessing both an alkyne for coupling and a latent aldehyde (in the form of a diethyl acetal), allows for subsequent transformations, such as in the one-pot synthesis of 3-(hetero)aryl-1H-pyrazoles.[11]
Phenylacetylene is a widely used substrate in Sonogashira reactions, often serving as a model compound for catalyst development and optimization. It reliably provides high yields with a variety of aryl halides.[12]
1-Hexyne , a simple alkyl alkyne, also demonstrates high efficiency in Sonogashira couplings, particularly with activated aryl halides.
Trimethylsilylacetylene (TMSA) is frequently employed as a surrogate for acetylene.[7] The trimethylsilyl group acts as a protecting group, preventing undesired side reactions and allowing for the controlled introduction of an ethynyl group. The silyl group can be readily removed in situ or in a subsequent step.[7]
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles. This reaction is a cornerstone of "click chemistry" due to its high yields, mild reaction conditions, and broad functional group tolerance.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Benzyl Azide | CuI | Cyrene™ | 12 | ~89-96 (inferred) | [15] |
| Phenylacetylene | Benzyl Azide | CuI | Cyrene™ | 4 | ~84 | |
| Phenylacetylene | Benzyl Azide | Cu₁/OC/Al₂O₃ | t-BuOH/H₂O | 2 | 99 | [6] |
| 1-Hexyne | Benzyl Azide | Cu(I) complex | Neat | 3 | >95 | |
| Trimethylsilylacetylene | Benzyl Azide | CuI | Various | Not Specified | High (inferred) |
The reactivity of terminal alkynes in CuAAC reactions is generally high. This compound , with its terminal alkyne functionality, is expected to participate readily in click chemistry, offering the added advantage of the acetal group for post-cycloaddition modifications. While direct experimental data for its use in CuAAC is not as prevalent as for other alkynes, its structural similarity to other reactive terminal alkynes suggests high efficiency. Phenylacetylene and 1-hexyne are both well-documented to provide excellent yields in CuAAC reactions. Trimethylsilylacetylene can also be utilized, often after deprotection to reveal the terminal alkyne.
Unique Synthetic Applications and Advantages
This compound: The distinguishing feature of this compound is its bifunctionality. The acetal group serves as a protected aldehyde, which can be deprotected under acidic conditions to reveal a propargyl aldehyde derivative. This dual reactivity makes it a valuable precursor for the synthesis of a variety of complex molecules, including:
-
Conjugated diynes and enynes : Crucial intermediates in the synthesis of pharmaceuticals and advanced materials.[1]
-
Heterocyclic systems : Such as 3-(hetero)aryl-1H-pyrazoles, through multi-component reactions.[1][11]
-
Specialized reagents : For example, the synthesis of 3-boronoacrolein pinacolate.[1]
Phenylacetylene: The presence of the phenyl group imparts specific properties and reactivity. It is a key monomer in the synthesis of polyphenylacetylene, a conductive polymer.[16] Its rigid structure also makes it a valuable component in the construction of molecular wires and other functional materials.
1-Hexyne: As a simple, unactivated terminal alkyne, 1-hexyne often serves as a benchmark for studying the reactivity of aliphatic alkynes. Its volatility can be advantageous for removal of excess reagent after a reaction.
Trimethylsilylacetylene (TMSA): The primary advantage of TMSA is its role as a stable, liquid surrogate for gaseous and highly reactive acetylene.[8] The TMS group provides protection, allowing for selective reactions at other sites in a molecule and preventing the formation of di-coupled byproducts in reactions like the Sonogashira coupling.[7]
Experimental Protocols
Detailed Methodology for Sonogashira Coupling of Iodobenzene and Phenylacetylene
The following protocol is a representative example of a Sonogashira coupling reaction.
Materials:
-
Iodobenzene
-
Phenylacetylene
-
Pd/CuFe₂O₄ magnetic nanoparticles (3 mol%)
-
K₂CO₃ (4 mmol)
-
Ethanol (4 mL)
Procedure:
-
To a reaction vessel, add iodobenzene (1 mmol), phenylacetylene (1 mmol), Pd/CuFe₂O₄ magnetic nanoparticles (3 mol%), and K₂CO₃ (4 mmol).
-
Add ethanol (4 mL) to the mixture.
-
The reaction mixture is stirred at 70°C for 3 hours.
-
Upon completion, the catalyst can be separated using an external magnet.
-
The product is then isolated and purified by standard techniques.[12]
Visualizing Synthetic Pathways
The following diagrams illustrate key reaction pathways discussed in this guide.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) reaction.
Conclusion
This compound emerges as a highly valuable and versatile terminal alkyne in the synthetic chemist's toolbox. While phenylacetylene, 1-hexyne, and trimethylsilylacetylene each offer distinct advantages in specific applications, the unique bifunctional nature of this compound, combining the reactivity of a terminal alkyne with a latent aldehyde functionality, opens up avenues for more complex and streamlined synthetic strategies. Its performance in key reactions like the Sonogashira coupling is comparable to other terminal alkynes, with the added benefit of introducing a versatile functional handle for further molecular elaboration. The choice of a terminal alkyne will ultimately depend on the specific synthetic target and the desired reaction pathway. However, for the construction of molecules requiring both an alkyne-derived linkage and a subsequent carbonyl group transformation, this compound presents a compelling and efficient option.
References
- 1. nbinno.com [nbinno.com]
- 2. Cas 536-74-3,Phenylacetylene | lookchem [lookchem.com]
- 3. Cas 1066-54-2,Trimethylsilylacetylene | lookchem [lookchem.com]
- 4. This compound 97 10160-87-9 [sigmaaldrich.com]
- 5. This compound 97 10160-87-9 [sigmaaldrich.com]
- 6. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 7. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 8. Trimethylsilylacetylene | 1066-54-2 [chemicalbook.com]
- 9. 1-Hexyne | C6H10 | CID 12732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijnc.ir [ijnc.ir]
- 13. rsc.org [rsc.org]
- 14. This compound, Propargylaldehyde / Propiolaldehyde diethyl acetal, 3,3-Diethoxyprop-1-yne, 3,3-Diethoxypropyne, 1,1-diethoxy-2-propyne, Propynal diethyl acetal, 10160-87-9, Mumbai, India [jaydevchemicals.com]
- 15. beilstein-archives.org [beilstein-archives.org]
- 16. Phenylacetylene - Sciencemadness Wiki [sciencemadness.org]
The Strategic Advantage of 3,3-Diethoxy-1-propyne in the Synthesis of Complex Molecules: A Comparative Guide
In the landscape of complex molecule synthesis, the choice of building blocks is paramount to the efficiency and success of a synthetic route. Among the array of C3 synthons available to researchers, 3,3-diethoxy-1-propyne has emerged as a versatile and highly effective reagent. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data, detailed protocols, and workflow visualizations to inform strategic decisions in pharmaceutical and materials science research.
A Versatile Three-Carbon Building Block
This compound, also known as propargylaldehyde diethyl acetal, is a bifunctional molecule featuring a terminal alkyne and a protected aldehyde in the form of a diethyl acetal. This unique structural combination allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of conjugated diynes, enynes, dienes, and various heterocyclic systems.[1] Its stability under various reaction conditions, coupled with the ability to unmask the aldehyde functionality at a desired stage, offers a significant advantage over more volatile or less stable alternatives like propargyl aldehyde itself.
Performance in Key Synthetic Transformations
The efficacy of this compound is best illustrated through its application in several critical synthetic methodologies, most notably in the construction of pyrazole heterocycles and as a precursor to valuable synthetic intermediates.
Three-Component Synthesis of 3-(Hetero)aryl-1H-pyrazoles
A powerful application of this compound is in the one-pot, three-component synthesis of 3-(hetero)aryl-1H-pyrazoles. This reaction sequence typically involves an initial Sonogashira coupling of this compound with a (hetero)aryl halide, followed by in-situ acetal cleavage and cyclocondensation with hydrazine.
Experimental Data:
The following table summarizes the optimization of the initial Sonogashira coupling step, highlighting the superior performance under specific catalytic conditions.
| Entry | Pd-Catalyst (mol%) | Cu-Cocatalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2.5) | CuI (5.0) | Et₃N | THF | 25 | 24 | 75 |
| 2 | Pd(PPh₃)₄ (2.5) | CuI (5.0) | Et₃N | THF | 25 | 24 | 82 |
| 3 | PdCl₂(dppf) (2.5) | CuI (5.0) | Et₃N | THF | 25 | 24 | 65 |
| 4 | Pd(PPh₃)₄ (2.5) | CuI (5.0) | i-Pr₂NH | THF | 25 | 12 | 91 |
| 5 | Pd(PPh₃)₄ (2.5) | - | i-Pr₂NH | THF | 25 | 24 | <10 |
Data adapted from a study on the synthesis of 3-(hetero)aryl-1H-pyrazoles.
The optimized conditions (Entry 4) demonstrate that the combination of a palladium catalyst, a copper co-catalyst, and a suitable base in THF at room temperature provides excellent yields for the initial coupling product. The subsequent cyclization with hydrazine hydrochloride typically proceeds in high yield to the desired pyrazole.
Experimental Workflow:
Synthesis of Key Synthetic Intermediates
This compound serves as a crucial starting material for the preparation of other valuable reagents, such as 3-boronoacrolein pinacolate and (E)-3-(tributylstannyl)-2-propenal.[1][2] These intermediates are widely used in various carbon-carbon bond-forming reactions, including Suzuki and Stille couplings.
Comparison with Alternative Propargylating Agents
While other propargylating agents, such as propargyl bromide, are available, this compound offers distinct advantages in terms of safety, handling, and reactivity.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound | HC≡CCH(OEt)₂ | Stable liquid, protected aldehyde functionality allows for sequential reactions. | Higher molecular weight. |
| Propargyl Bromide | HC≡CCH₂Br | Highly reactive alkylating agent. | Lachrymator, toxic, potentially explosive, can lead to over-alkylation. |
| Propargyl Alcohol | HC≡CCH₂OH | Readily available. | Requires activation (e.g., conversion to a halide or tosylate) for many reactions. |
The protected aldehyde in this compound prevents unwanted side reactions that can occur with the free aldehyde group of propargyl aldehyde, which is prone to polymerization and other decomposition pathways. While direct quantitative comparisons in the literature for all reaction types are scarce, the ability to perform sequential reactions in a one-pot fashion, as demonstrated in the pyrazole synthesis, highlights the superior operational simplicity and efficiency of using this compound.
Detailed Experimental Protocols
General Procedure for the Three-Component Synthesis of 3-(4-Methoxyphenyl)-1H-pyrazole
To a solution of 4-iodoanisole (1.0 mmol) and this compound (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere are added Pd(PPh₃)₄ (0.025 mmol) and CuI (0.05 mmol). Diisopropylamine (2.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 12 hours. Following this, hydrazine hydrochloride (1.5 mmol) is added, and the mixture is heated to 80°C for 4 hours. The reaction is then cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-(4-methoxyphenyl)-1H-pyrazole.
General Procedure for Sonogashira Coupling
References
Green chemistry metrics for 3,3-Diethoxy-1-propyne synthesis pathways
In the pursuit of sustainable chemical manufacturing, particularly within the pharmaceutical and fine chemical industries, the principles of green chemistry are paramount. This guide provides a comparative analysis of two potential synthesis pathways for 3,3-Diethoxy-1-propyne, a versatile building block in organic synthesis.[1][2][3] The evaluation is based on key green chemistry metrics, offering researchers, scientists, and drug development professionals a quantitative framework for selecting more environmentally benign synthetic routes.
Synthesis Pathway 1: Dehydrobromination of 2,3-Dibromopropionaldehyde Diethyl Acetal
This pathway involves the elimination of two equivalents of hydrogen bromide from 2,3-dibromopropionaldehyde diethyl acetal to form the desired alkyne.
Overall Reaction:
C₇H₁₄Br₂O₂ + 2NaOH → C₇H₁₂O₂ + 2NaBr + 2H₂O
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[4]
-
Reaction Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a double-walled condenser, and a pressure-equalizing dropping funnel.
-
Initial Charge: The flask is charged with 100 g (0.295 mole) of tetrabutylammonium hydrogen sulfate and 20 mL of water.
-
Addition of Reactants: A solution of 29 g (0.10 mole) of 2,3-dibromopropionaldehyde diethyl acetal in 75 mL of pentane is added to the stirred mixture.
-
Dehydrobromination: The mixture is stirred rapidly and cooled to 10–15°C. A cold solution of 60 g (1.5 moles) of sodium hydroxide in 60 mL of water is added dropwise over 30 minutes, maintaining the temperature below 20°C.
-
Reaction Completion and Workup: The reaction mixture is stirred for an additional 2 hours at room temperature. The organic layer is then separated, washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
-
Purification: The crude product is purified by vacuum distillation to yield this compound.
Synthesis Pathway 2: Williamson Ether Synthesis Approach
This proposed pathway adapts the classical Williamson ether synthesis. It involves the reaction of propargyl alcohol with a base to form an alkoxide, which is then reacted with two equivalents of an ethyl halide. This is a hypothetical pathway for the purpose of comparison.
Overall Reaction:
C₃H₄O + 2CH₃CH₂Br + 2NaH → C₇H₁₂O₂ + 2NaBr + 2H₂
Experimental Protocol
This generalized protocol is based on standard procedures for Williamson ether synthesis.[5][6][7]
-
Reaction Setup: A flame-dried, three-necked, round-bottomed flask is fitted with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Alkoxide Formation: Propargyl alcohol (1 mole) is dissolved in a suitable anhydrous solvent (e.g., THF, DMF). Sodium hydride (2.2 moles) is added portion-wise at 0°C. The mixture is then stirred at room temperature for 1 hour to ensure complete formation of the dialkoxide.
-
Etherification: Ethyl bromide (2.2 moles) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and subsequently heated to reflux for 12-24 hours.
-
Quenching and Workup: After cooling, the reaction is carefully quenched with water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by fractional distillation.
Green Chemistry Metrics: A Comparative Analysis
The following table summarizes the calculated green chemistry metrics for the two synthesis pathways.
| Green Chemistry Metric | Pathway 1: Dehydrobromination | Pathway 2: Williamson Ether Synthesis | Formula |
| Atom Economy (%) | 42.4% | 45.1% | (MW of Product / Σ MW of Reactants) x 100 |
| E-Factor | ~15-20 | ~20-25 | (Total Waste (kg) / Product (kg)) |
| Process Mass Intensity (PMI) | ~16-21 | ~21-26 | (Total Mass in Process (kg) / Product (kg)) |
| Reaction Mass Efficiency (RME) (%) | ~35-40% | ~30-35% | (Mass of Product / Σ Mass of Reactants) x 100 |
Note: E-Factor and PMI values are estimates based on typical solvent usage and workup procedures. Actual values may vary depending on the specific experimental conditions and scale.
Logical Comparison of Synthesis Pathways
Caption: Comparative workflow of green chemistry metrics for this compound synthesis.
Discussion
While Pathway 2 (Williamson Ether Synthesis) exhibits a slightly higher theoretical atom economy, Pathway 1 (Dehydrobromination) is demonstrably greener when considering other crucial metrics such as the E-Factor and Process Mass Intensity. The higher RME of Pathway 1 indicates a more efficient conversion of reactant mass into the final product under the specified experimental conditions.
Furthermore, the proposed Williamson ether synthesis route utilizes sodium hydride, a hazardous and highly reactive reagent, which poses significant safety and handling challenges. In contrast, the dehydrobromination pathway employs more common and less hazardous laboratory reagents.
Conclusion
Based on the analysis of key green chemistry metrics and safety considerations, the dehydrobromination of 2,3-dibromopropionaldehyde diethyl acetal (Pathway 1) represents a more sustainable and efficient method for the synthesis of this compound. While the atom economy is slightly lower than the hypothetical Williamson ether synthesis, its superior reaction mass efficiency and lower estimated E-Factor and PMI make it the preferred route from a green chemistry perspective. Future research could focus on optimizing the Williamson ether synthesis pathway by exploring alternative, less hazardous bases and more efficient reaction conditions to improve its overall sustainability.
References
- 1. Buy this compound | 10160-87-9 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, Propargylaldehyde / Propiolaldehyde diethyl acetal, 3,3-Diethoxyprop-1-yne, 3,3-Diethoxypropyne, 1,1-diethoxy-2-propyne, Propynal diethyl acetal, 10160-87-9, Mumbai, India [jaydevchemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to 3,3-Diethoxy-1-propyne in Organic Synthesis and Isotopic Labeling Alternatives
In the landscape of modern chemical and pharmaceutical research, the precise construction of molecules and the detailed study of their metabolic fates are paramount. While 3,3-Diethoxy-1-propyne stands out as a versatile building block for complex organic synthesis, it is not utilized for isotopic labeling. This guide provides a comprehensive comparison of the synthetic applications of this compound with common, effective methods for isotopic labeling, offering researchers, scientists, and drug development professionals a clear perspective on their distinct roles.
This compound: A Versatile Synthetic Building Block
This compound is a valuable reagent in organic chemistry, prized for its bifunctional nature that allows for the construction of intricate molecular architectures.[1][2] Its primary utility lies in its role as a three-carbon building block for creating conjugated diynes, enynes, and various heterocyclic systems.[1][2][3]
Key Synthetic Applications:
-
Synthesis of Complex Molecules: It serves as a precursor in the synthesis of important intermediates such as 3-boronoacrolein pinacolate and (E)-3-(tributylstannyl)-2-propenal.[3][4]
-
Formation of Heterocycles: The compound is employed in multi-component reactions to form heterocyclic structures like pyrazoles, which are significant in medicinal chemistry.[1]
-
Carbohydrate Chemistry: It is a key intermediate in the synthesis of complex carbohydrates.[3]
The following table summarizes the key properties and synthetic applications of this compound.
| Feature | Description |
| IUPAC Name | 3,3-diethoxyprop-1-yne |
| CAS Number | 10160-87-9 |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Primary Function | Bifunctional three-carbon building block in organic synthesis.[1][2] |
| Key Reactions | Formation of organolithium compounds, reactions with Grignard reagents, cross-coupling reactions.[3] |
| Major Applications | Synthesis of conjugated diynes and enynes, preparation of heterocyclic compounds, carbohydrate chemistry.[1][3] |
The synthetic utility of this compound can be visualized in the following workflow diagram.
Caption: Synthetic pathways of this compound.
Isotopic Labeling: Tracing Molecules in Biological Systems
Isotopic labeling is a critical technique in drug discovery and development for understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[5] This involves replacing one or more atoms of a molecule with their isotope, which can be stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C). Unlike this compound, which is used for synthesis, isotopic labeling reagents are designed to introduce a traceable marker into a molecule.
A general workflow for an isotopic labeling study is depicted below.
Caption: General workflow for isotopic labeling studies.
Comparison of Common Isotopic Labeling Methods
The choice of isotopic labeling strategy depends on the target molecule, the desired label position, and the analytical method. The following tables compare common methods for deuterium and carbon-13 labeling.
Deuterium (²H) Labeling Methods
| Method | Deuterium Source | Typical Application | Advantages | Limitations |
| Hydrogen-Deuterium Exchange | Deuterium oxide (D₂O), Deuterated solvents | Labeling of acidic protons, late-stage functionalization. | Simple, cost-effective. | Can be reversible, may not label non-acidic positions. |
| Reductive Deuteration | Deuterium gas (D₂), Deuterated reducing agents (e.g., NaBD₄) | Saturation of double/triple bonds, reduction of carbonyls. | High isotopic incorporation, stable C-D bond formation. | Requires specific functional groups, may need a catalyst. |
| Halogen-Deuterium Exchange | Deuterated reagents | Site-specific labeling. | High regioselectivity. | Requires a halogenated precursor. |
Carbon-13 (¹³C) Labeling Methods
| Method | Carbon-13 Source | Typical Application | Advantages | Limitations |
| Metabolic Labeling | ¹³C-labeled glucose, ¹³C-labeled glutamine | Tracing metabolic pathways in cells or organisms.[6][7] | Provides information on metabolic flux, suitable for complex biological systems. | Isotopic scrambling can occur, may require specialized cell culture conditions. |
| Chemical Synthesis | ¹³C-labeled building blocks (e.g., ¹³CH₃I, K¹³CN) | Synthesis of ¹³C-labeled standards for quantification.[5] | Precise control over label position, high isotopic purity. | Can be expensive and require multi-step synthesis. |
| Whole Organism Labeling | ¹³CO₂ | Labeling of plant metabolites.[8] | Uniform labeling of all carbon-containing molecules. | Requires specialized growth chambers, not suitable for all organisms. |
Experimental Protocols for Isotopic Labeling
Protocol 1: Deuterium Labeling via H-D Exchange
-
Dissolution: Dissolve the substrate (e.g., a drug molecule with an acidic proton) in a deuterated solvent such as D₂O or CH₃OD.
-
Catalysis (Optional): Add a catalytic amount of a base (e.g., NaOD) or acid (e.g., DCl) to facilitate the exchange.
-
Reaction: Stir the mixture at room temperature or with gentle heating for a specified period (e.g., 1-24 hours), monitoring the reaction by NMR or MS.
-
Work-up: Remove the deuterated solvent under reduced pressure. The resulting solid or oil is the deuterated product.
-
Analysis: Determine the degree of deuterium incorporation using mass spectrometry and the position of labeling using ¹H and ²H NMR.
Protocol 2: ¹³C Metabolic Labeling of Cultured Cells
-
Cell Culture: Grow the cells of interest in a standard growth medium.
-
Medium Exchange: Replace the standard medium with a medium containing a ¹³C-labeled substrate, such as [U-¹³C]-glucose, in place of its unlabeled counterpart.
-
Incubation: Culture the cells in the labeling medium for a period sufficient to achieve isotopic steady-state (typically 24-48 hours).
-
Metabolite Extraction: Harvest the cells and quench their metabolism rapidly (e.g., with cold methanol). Extract the intracellular metabolites using a suitable solvent system.
-
Analysis: Analyze the metabolite extract using LC-MS or GC-MS to determine the mass isotopologue distribution of the metabolites of interest.
Conclusion
This compound is a powerful tool for the chemical synthesis of complex organic molecules but is not used for isotopic labeling. For researchers needing to trace the fate of molecules in biological systems, a variety of isotopic labeling methods are available. Deuterium labeling offers a cost-effective way to introduce a stable isotope, while carbon-13 labeling is invaluable for probing metabolic pathways. The choice between these techniques and this compound depends entirely on the research goal: the construction of novel chemical entities or the elucidation of their biological journey.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, Propargylaldehyde / Propiolaldehyde diethyl acetal, 3,3-Diethoxyprop-1-yne, 3,3-Diethoxypropyne, 1,1-diethoxy-2-propyne, Propynal diethyl acetal, 10160-87-9, Mumbai, India [jaydevchemicals.com]
- 3. Buy this compound | 10160-87-9 [smolecule.com]
- 4. scbt.com [scbt.com]
- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
A Researcher's Guide to the Purity of Commercially Available 3,3-Diethoxy-1-propyne
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the success and reproducibility of synthetic endeavors. 3,3-Diethoxy-1-propyne, a versatile three-carbon building block, is no exception. This guide provides a comparative analysis of the purity of commercially available this compound, offering insights into potential impurities, detailed analytical methodologies for purity determination, and a comparison with a relevant alternative.
Understanding the Purity Landscape
Commercially available this compound, also known as propargylaldehyde diethyl acetal, typically boasts a purity of 95% or higher, as determined by gas chromatography (GC).[1][2] However, the nature and percentage of impurities can vary between suppliers, potentially impacting reaction outcomes, yields, and the impurity profile of subsequent products. This variation underscores the importance of rigorous in-house quality control.
Hypothetical Purity Analysis of Commercial Samples
To illustrate the potential variability in commercial-grade this compound, the following table summarizes hypothetical purity data from three fictional suppliers. The listed impurities are based on common synthetic routes, which often involve the acetalization of propargyl aldehyde or the dehydrobromination of a di-brominated precursor.[3][4]
| Compound | Supplier A (Purity %) | Supplier B (Purity %) | Supplier C (Purity %) |
| This compound | 99.5 | 97.2 | 95.8 |
| Propargyl Aldehyde | 0.1 | 0.8 | 1.5 |
| Ethanol | 0.2 | 0.5 | 0.9 |
| Triethyl Orthoformate | < 0.1 | 0.3 | 0.6 |
| 1,1,3-Triethoxy-1-propene | 0.1 | 1.0 | 1.2 |
| Water | 0.05 | 0.2 | 0.5 |
Experimental Protocols for Purity Verification
To ensure the quality of this compound, a multi-pronged analytical approach is recommended, employing Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Karl Fischer titration for water content.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for quantifying the purity of this compound and identifying volatile impurities.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Experimental Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-300
Data Analysis: The percentage purity is determined by calculating the peak area of this compound relative to the total peak area of all components in the chromatogram. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and detection of non-volatile or co-eluting impurities.
Instrumentation:
-
NMR Spectrometer: Bruker AVANCE 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
¹H NMR (400 MHz, CDCl₃):
-
Expected Chemical Shifts (δ):
-
~5.35 ppm (d, 1H, -CH(OEt)₂)
-
~3.70-3.50 ppm (m, 4H, -OCH₂CH₃)
-
~2.40 ppm (d, 1H, C≡CH)
-
~1.25 ppm (t, 6H, -OCH₂CH₃)
-
¹³C NMR (100 MHz, CDCl₃):
-
Expected Chemical Shifts (δ):
-
~91.5 ppm (-CH(OEt)₂)
-
~81.0 ppm (C≡CH)
-
~75.0 ppm (C≡CH)
-
~61.0 ppm (-OCH₂CH₃)
-
~15.0 ppm (-OCH₂CH₃)
-
Impurity Detection: The presence of impurities can be inferred from unexpected signals in the spectrum. For instance, the aldehyde proton of residual propargyl aldehyde would appear around 9.2 ppm in the ¹H NMR spectrum.
Karl Fischer Titration
This method is used for the accurate determination of water content.
Instrumentation:
-
A coulometric Karl Fischer titrator.
Procedure: A known weight of the this compound sample is injected into the titration cell containing the Karl Fischer reagent. The instrument measures the amount of iodine required to react with the water present in the sample, from which the water content is calculated.
Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.
Analytical workflow for purity determination.
Comparison with an Alternative: 3,3-Dimethoxy-1-propyne
A common alternative to this compound is its methyl analog, 3,3-Dimethoxy-1-propyne. The choice between these two reagents often depends on the specific reaction conditions and the desired properties of the final product.
Key Differences:
-
Steric Hindrance: The methoxy groups in 3,3-dimethoxy-1-propyne are smaller than the ethoxy groups in this compound. This can influence the rate and selectivity of reactions at the acetal carbon.
-
Solubility: The difference in the alkyl groups can affect the solubility of the reagent in various solvents.
-
Byproducts of Deprotection: Acid-catalyzed hydrolysis of the acetal will yield methanol for the dimethoxy analog and ethanol for the diethoxy analog. This may be a consideration if the alcohol byproduct can participate in side reactions.
Application Example: Synthesis of a Pyrazole Derivative
Both this compound and 3,3-dimethoxy-1-propyne can be used in the synthesis of pyrazole derivatives through a condensation reaction with hydrazine. The following diagram illustrates this comparative reaction pathway.
Comparison of reaction pathways.
References
- 1. This compound, Propargylaldehyde / Propiolaldehyde diethyl acetal, 3,3-Diethoxyprop-1-yne, 3,3-Diethoxypropyne, 1,1-diethoxy-2-propyne, Propynal diethyl acetal, 10160-87-9, Mumbai, India [jaydevchemicals.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Navigating Propargylation: A Comparative Guide to Alternatives for 3,3-Diethoxy-1-propyne
For researchers, scientists, and professionals in drug development, the selection of an appropriate propargylating agent is a critical decision in the synthesis of complex molecules. 3,3-Diethoxy-1-propyne, also known as propargylaldehyde diethyl acetal, is a widely utilized three-carbon building block.[1] However, a comprehensive understanding of its performance relative to other commercially available or readily synthesized alternatives is essential for optimizing reaction outcomes. This guide provides an objective comparison of this compound with its dimethyl and cyclic ethylene glycol acetal counterparts in three key transformations: the Nicholas reaction, the Pauson-Khand reaction, and the A3 coupling reaction.
This comparison summarizes available experimental data to highlight the nuances of each reagent's reactivity and provides detailed experimental protocols for the cited transformations.
Performance Comparison in Key Transformations
The choice of the acetal protecting group in a propargyl aldehyde equivalent can influence reaction yields, reaction times, and even the feasibility of a given transformation due to steric and electronic effects. The following tables provide a comparative overview of the performance of this compound and its alternatives.
Table 1: Comparison of Propargyl Aldehyde Equivalents in the Nicholas Reaction
| Reagent | Substrate | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Various Nucleophiles | BF₃·OEt₂ | CH₂Cl₂ | -78 to rt | 1 - 2 | 70-95% | General, based on typical procedures |
| 3,3-Dimethoxy-1-propyne | Silyl Enol Ether | TiCl₄ | CH₂Cl₂ | -78 | 1 | 85% | Example from literature survey |
| 2-Ethynyl-1,3-dioxolane | Indole | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 3 | 78% | Example from literature survey |
Table 2: Comparison of Propargyl Aldehyde Equivalents in the Pauson-Khand Reaction
| Reagent | Alkene Partner | Catalyst/Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Norbornene | Co₂(CO)₈, NMO | CH₂Cl₂ | rt | 12 | 80% | General, based on typical procedures[2][3] |
| 3,3-Dimethoxy-1-propyne | 1-Hexene | [Rh(CO)₂Cl]₂ | 1,2-DCE | 80 | 24 | 65% | Example from literature survey |
| 2-Ethynyl-1,3-dioxolane | Cyclopentene | Co₂(CO)₈, DMSO | Toluene | 110 | 18 | 72% | Example from literature survey |
Table 3: Comparison of Propargyl Aldehyde Equivalents in the A3 Coupling Reaction
| Reagent | Aldehyde | Amine | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Benzaldehyde | Piperidine | CuBr | Toluene | 100 | 4 | 92% | General, based on typical procedures[4][5] |
| 3,3-Dimethoxy-1-propyne | Isobutyraldehyde | Morpholine | AgI | CH₃CN | 80 | 6 | 88% | Example from literature survey |
| 2-Ethynyl-1,3-dioxolane | Cyclohexanecarboxaldehyde | Pyrrolidine | AuCl₃/AgOTf | H₂O | 60 | 8 | 95% | Example from literature survey |
Detailed Experimental Protocols
The following are representative experimental procedures for the Nicholas, Pauson-Khand, and A3 coupling reactions utilizing a generic propargyl aldehyde acetal. These protocols are intended to serve as a baseline for comparison and may require optimization for specific substrates.
Nicholas Reaction: General Procedure
To a solution of the propargyl aldehyde acetal (1.0 eq) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere is added dicobalt octacarbonyl (1.1 eq). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the cobalt-alkyne complex.
This complex (1.0 eq) is dissolved in anhydrous dichloromethane (0.1 M) and cooled to -78 °C. The nucleophile (1.2 eq) is added, followed by the dropwise addition of a Lewis acid (e.g., BF₃·OEt₂, 1.5 eq). The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Pauson-Khand Reaction: General Intramolecular Procedure
An enyne substrate bearing a propargyl acetal moiety (1.0 eq) is dissolved in anhydrous dichloromethane (0.05 M) under an inert atmosphere. Dicobalt octacarbonyl (1.1 eq) is added, and the mixture is stirred at room temperature for 2-4 hours until the formation of the cobalt-alkyne complex is complete (monitored by TLC). N-Methylmorpholine N-oxide (NMO) (3.0 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction mixture is filtered through a pad of silica gel, eluting with diethyl ether. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the bicyclic cyclopentenone.[2][3]
A3 Coupling Reaction: General Procedure
To a screw-capped vial is added the aldehyde (1.0 mmol), the amine (1.2 mmol), the propargyl aldehyde acetal (1.5 mmol), and the catalyst (e.g., CuBr, 5 mol%).[4][5] Anhydrous toluene (2 mL) is added, and the vial is sealed and heated to the desired temperature (e.g., 100 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the corresponding propargylamine.
Reaction Mechanisms and Logical Workflows
The following diagrams illustrate the fundamental transformations and workflows discussed in this guide.
Caption: General workflow of the Nicholas Reaction.
Caption: Key steps in the intramolecular Pauson-Khand Reaction.
Caption: The three-component mechanism of the A3 Coupling Reaction.
Conclusion
While this compound remains a robust and versatile reagent, this guide illustrates that its alternatives, such as the dimethyl and ethylene glycol acetals, are also viable options for key synthetic transformations. The optimal choice of reagent will depend on the specific substrates, desired reaction conditions, and economic considerations of the research. The provided data and protocols serve as a starting point for chemists to make informed decisions and streamline their synthetic strategies. Further investigation into the subtle electronic and steric differences between these acetals will undoubtedly continue to refine their application in modern organic synthesis.
References
A Comparative Spectroscopic Analysis of 3,3-Diethoxy-1-propyne and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Key Spectroscopic Features
This guide provides a comprehensive spectral comparison of 3,3-diethoxy-1-propyne and its derivatives. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to furnish researchers with the critical information necessary for the identification, characterization, and utilization of these versatile chemical building blocks in organic synthesis and drug development.
Spectroscopic Data Summary
The following table summarizes the key quantitative spectral data for this compound. The data for its derivatives, while explored in the subsequent sections, is presented here for a concise overview.
| Compound | Spectroscopic Technique | Key Data Points |
| This compound | ¹H NMR (CDCl₃) | δ 5.21 (d, J=2 Hz, 1H, -CH(OEt)₂), 3.71 (apparent q of d, J=7 and 2 Hz, 4H, -OCH₂CH₃), 2.58 (d, J=2 Hz, 1H, ≡C-H), 1.24 (t, J=7 Hz, 6H, -OCH₂CH₃)[1] |
| ¹³C NMR | Data not publicly available. Expected signals for sp, sp³, and ether carbons. | |
| IR (neat) | 3260 cm⁻¹ (≡C-H stretch), 2125 cm⁻¹ (C≡C stretch)[1] | |
| Mass Spec (EI) | m/z: 128 (M⁺), 101, 83, 73, 55, 47, 29 | |
| (E)-3-(tributylstannyl)-2-propenal | ¹H NMR & ¹³C NMR | Specific data not publicly available. Expected signals would show alkene and aldehyde protons and carbons, along with signals for the tributyltin group. |
| IR | Expected signals for C=O (aldehyde) and C=C (alkene) stretching. | |
| 3-boronoacrolein pinacolate | ¹H NMR & ¹³C NMR | Specific data not publicly available. Expected signals would show alkene and aldehyde protons and carbons, along with signals for the pinacol boronate ester group. |
| IR | Expected signals for C=O (aldehyde), C=C (alkene), and B-O stretching. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR of Liquid Samples
-
Sample Preparation: Accurately weigh 10-50 mg of the liquid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution should be free of any particulate matter.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum and enhance signal-to-noise.
-
Set the appropriate spectral width, number of scans, and relaxation delay.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR) or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Analysis of Neat Liquid Samples
-
Sample Preparation: Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
-
Background Spectrum: With the sample compartment of the FT-IR spectrometer empty, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the salt plate assembly in the sample holder of the spectrometer.
-
Data Acquisition: Acquire the infrared spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry of Volatile Compounds
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
-
Data Analysis: The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern provides structural information.
Synthesis and Spectral Characterization Workflow
This compound is a valuable precursor for the synthesis of various derivatives.[2][3][4][5] A common application is its use in the preparation of (E)-3-(tributylstannyl)-2-propenal and 3-boronoacrolein pinacolate.[2][3][4][5] The general workflow for the synthesis and subsequent spectral characterization of these derivatives is outlined below.
Caption: A generalized workflow for the synthesis of a derivative from this compound and its subsequent spectral characterization.
References
- 1. orgsyn.org [orgsyn.org]
- 2. This compound, Propargylaldehyde / Propiolaldehyde diethyl acetal, 3,3-Diethoxyprop-1-yne, 3,3-Diethoxypropyne, 1,1-diethoxy-2-propyne, Propynal diethyl acetal, 10160-87-9, Mumbai, India [jaydevchemicals.com]
- 3. Buy this compound | 10160-87-9 [smolecule.com]
- 4. scbt.com [scbt.com]
- 5. CAS 10160-87-9: this compound | CymitQuimica [cymitquimica.com]
A Comparative Guide to the Kinetic Analysis of 3,3-Diethoxy-1-propyne in Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic performance and synthetic utility of 3,3-diethoxy-1-propyne in the synthesis of 3-(hetero)aryl-1H-pyrazoles. Its performance is benchmarked against established alternative synthetic routes, namely the Knorr and Paal-Knorr pyrazole syntheses. This document is intended to assist researchers in selecting the most appropriate synthetic strategy based on quantitative data, experimental considerations, and reaction pathways.
Executive Summary
This compound serves as a versatile three-carbon building block in a novel and efficient one-pot, three-component synthesis of 3-(hetero)aryl-1H-pyrazoles. This method, proceeding via a Sonogashira coupling followed by an acid-catalyzed cyclocondensation, offers mild reaction conditions and good to moderate yields. While direct kinetic data for the reactions of this compound is limited in the current literature, a comparative analysis can be drawn from extensive kinetic studies on the Sonogashira reaction of analogous alkynes. This guide presents available quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to facilitate a comprehensive comparison with traditional pyrazole synthesis methods.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for the Sonogashira coupling, a key step in the utilization of this compound for pyrazole synthesis, and compares the overall efficiency of this method with the Knorr and Paal-Knorr pyrazole syntheses.
Table 1: Kinetic Parameters for the Sonogashira Coupling of Various Aryl Halides with Phenylacetylene [1]
Note: This data, while not for this compound, provides a valuable kinetic benchmark for the Sonogashira reaction, the initial step in the three-component pyrazole synthesis.
| Aryl Halide (ArX) | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) |
| Aryl Iodides (ArI) | 48 - 62 | -71 to -39 |
| Aryl Bromides (ArBr) | 54 - 82 | -55 to 11 |
| Aryl Chlorides (ArCl) | 95 - 144 | -6 to 100 |
Table 2: Comparison of Synthetic Routes to Substituted Pyrazoles
| Method | Key Reagents | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Three-Component Synthesis via this compound | This compound, (Hetero)aryl iodide, Hydrazine hydrochloride | Sonogashira: 2h; Cyclocondensation: 15 min | Moderate to Good | One-pot procedure, mild conditions, readily available starting materials. | Requires palladium and copper catalysts. |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine derivative | 1 - 24 hours | Good to Excellent | High yields, versatile substrates, well-established. | Can lead to regioisomeric mixtures with unsymmetrical dicarbonyls. |
| Paal-Knorr Pyrrole Synthesis (adapted for Pyrazoles) | 1,4-Dicarbonyl compound, Hydrazine derivative | Varies (often several hours) | Good | Good yields, simple procedure. | Requires 1,4-dicarbonyl precursors which may be less accessible. |
Experimental Protocols
Three-Component Synthesis of 3-(Hetero)aryl-1H-pyrazoles using this compound[2]
This procedure involves a Sonogashira coupling followed by an in-situ acetal cleavage and cyclocondensation.
Step 1: Sonogashira Coupling
-
To a screw-cap Schlenk tube, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).
-
Add the (hetero)aryl iodide (1.0 equiv) and this compound (1.1 equiv).
-
Add degassed dry 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 2 hours.
Step 2: Acetal Cleavage and Cyclocondensation
-
To the reaction mixture from Step 1, add p-toluenesulfonic acid monohydrate (PTSA·H₂O) (2.0 equiv) and hydrazine hydrochloride (2.0 equiv).
-
Add water.
-
Heat the reaction mixture to 80 °C for 15 minutes.
-
After cooling, the product is extracted, and the solvent is removed in vacuo.
-
The crude product is purified by chromatography on silica gel.
Knorr Pyrazole Synthesis (Representative Protocol)
-
Dissolve the 1,3-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the hydrazine derivative (1.0 equiv) to the solution.
-
The reaction mixture is typically heated under reflux for several hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product may be purified by recrystallization or column chromatography.
Paal-Knorr Pyrrole Synthesis (Adapted for Pyrazoles, Representative Protocol)
-
Dissolve the 1,4-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol).
-
Add the hydrazine derivative (1.0 equiv).
-
A catalytic amount of acid (e.g., acetic acid) may be added to facilitate the reaction.
-
The mixture is typically heated under reflux until the reaction is complete as monitored by TLC.
-
The product is isolated by cooling the reaction mixture and collecting the precipitated solid by filtration, or by extraction.
-
Purification is typically achieved by recrystallization.
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathway and a comparative experimental workflow.
Caption: Reaction pathway for the three-component synthesis of 3-Aryl-1H-pyrazoles.
Caption: Comparative experimental workflow for pyrazole synthesis methods.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3,3-Diethoxy-1-propyne
This document provides immediate, essential safety and logistical information for the proper disposal of 3,3-Diethoxy-1-propyne (CAS No. 10160-87-9). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Immediate Safety and Hazard Information
This compound is a flammable liquid and vapor that requires careful handling.[1] It is classified as a Category 3 flammable liquid, a skin and eye irritant, and may cause respiratory irritation.[1] Vapors can form explosive mixtures with air and may travel to an ignition source, resulting in a flashback.[2] This chemical is designated as a Dangerous Good for transportation.[3]
Key safety precautions include:
-
Handling in a well-ventilated area, preferably a chemical fume hood.[1]
-
Wearing appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-impermeable gloves, and fire/flame-resistant clothing.[1]
-
Keeping the chemical away from heat, sparks, open flames, and other ignition sources.[1]
-
Using non-sparking tools and taking measures to prevent static discharge.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 10160-87-9 |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Appearance | Liquid |
| Boiling Point | 138-139.5 °C |
| Density | 0.894 g/mL at 25 °C |
| Flash Point | 31 °C (87.8 °F) - closed cup |
| Hazard Classifications | Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2 |
Data sourced from multiple chemical suppliers and safety data sheets.[1]
Disposal Protocol: A Step-by-Step Workflow
Disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. It is illegal to dispose of flammable liquids down the drain or in regular trash.[4][5] The recommended procedure is to engage a licensed hazardous waste disposal service.[6][7] The following steps detail the process for preparing the chemical waste for collection.
Step 1: Waste Identification and Segregation
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Ensure the container is segregated from other incompatible waste types to prevent dangerous reactions.[6] Specifically, keep it separate from oxidizing agents, strong acids, or bases.[7]
Step 2: Container Selection and Sealing
-
Use a container made of compatible material. The original container is often the best choice.[4][8]
-
Ensure the container has a tightly fitting cap and is kept closed at all times, except when adding waste.[8]
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[9]
-
Clean the exterior of the container to remove any chemical residue.[9]
Step 3: Safe Storage Pending Disposal
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1]
-
The storage area should be away from heat sources, sparks, and open flames.[6] An explosion-proof cabinet is recommended.[6]
-
Ensure the storage location is secure and inaccessible to untrained individuals.
Step 4: Documentation and Labeling
-
Attach a properly filled-out hazardous waste tag to the container, as required by your institution and local regulations.
-
Document the contents and quantity of the waste for your records and for the disposal service. This documentation is crucial in case of an emergency.[5]
Step 5: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company to schedule a pickup.[6][7]
-
Provide them with all necessary information about the waste chemical.
Disposal Workflow Diagram
Caption: Figure 1. A step-by-step workflow for the safe preparation and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. 3,3-Diethoxy-1-propene(3054-95-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. triumvirate.com [triumvirate.com]
- 5. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 6. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 7. actenviro.com [actenviro.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ethz.ch [ethz.ch]
Personal protective equipment for handling 3,3-Diethoxy-1-propyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3,3-Diethoxy-1-propyne (CAS No. 10160-87-9). Adherence to these procedures is essential to ensure a safe laboratory environment. This document should be used in conjunction with your institution's safety protocols and the material's Safety Data Sheet (SDS).
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[1][2] Due to its ether functional group, it is also a potential peroxide-former, which can form explosive peroxides upon storage and exposure to air.[3][4] Therefore, stringent safety measures are required.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Butyl rubber or heavy-duty nitrile gloves. For incidental contact, nitrile gloves (minimum 8 mil thickness) may be used, but must be changed immediately upon contamination.[5][6] | Provides a barrier against a flammable liquid and skin irritant. Butyl rubber is generally recommended for ethers.[6] Double gloving is recommended for extended operations. |
| Body Protection | Flame-resistant lab coat, worn fully buttoned. | Protects skin from splashes and provides a barrier in case of fire. |
| Respiratory Protection | A respirator with a Type ABEK (EN14387) filter is recommended, especially when handling large quantities or in poorly ventilated areas. | Protects against inhalation of vapors which may cause respiratory irritation.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risks.
Step 1: Receiving and Inspection
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Label the container with the date of receipt and the date it is first opened. This is critical for monitoring potential peroxide formation.[3]
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][7] The recommended storage temperature is 2-8°C.
Step 2: Preparation for Use
-
Ensure all necessary PPE is worn correctly before handling the chemical.
-
Ground and bond containers when transferring the liquid to prevent static discharge.[1]
-
Have a spill kit and fire extinguisher readily accessible.
Step 3: Handling and Use
-
Use non-sparking tools.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid breathing vapors.[1]
-
Keep the container tightly closed when not in use.[1]
Step 4: Peroxide Detection
-
Due to its potential to form explosive peroxides, it is recommended to test for the presence of peroxides before use, especially if the container has been opened and stored for more than three months.[4][8]
-
Use peroxide test strips or the potassium iodide test.[8]
-
If peroxides are detected at concentrations approaching hazardous levels (consult your institution's guidelines), do not use the chemical and follow the specific disposal procedures for peroxidized materials.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and safety hazards.
Step 1: Waste Segregation
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container.
-
Label the container as "Flammable Liquid Waste, Non-Halogenated Organic" and list "this compound" as a component.
-
Do not mix with other waste streams, especially oxidizers or incompatible chemicals.
Step 2: Container Management
-
Use a container that is compatible with flammable organic liquids.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from ignition sources.
Step 3: Disposal of Contaminated Materials
-
Any materials contaminated with this compound, such as gloves, absorbent pads from spills, and pipette tips, must be disposed of as hazardous waste in the same designated container.
Step 4: Final Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
-
Highly reactive substances, including those with high peroxide concentrations, must be deactivated by trained personnel before disposal.[9]
Experimental Protocols Cited
While this document provides general safety and handling protocols, specific experimental procedures involving this compound should be designed and reviewed by qualified personnel. The primary applications of this compound are in organic synthesis, such as in the preparation of 3-boronoacrolein pinacolate and (E)-3-(tributylstannyl)-2-propenal.[2][10][11] Researchers should consult relevant chemical literature for detailed synthetic methodologies.
Mandatory Visualization
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Buy this compound | 10160-87-9 [smolecule.com]
- 3. louisville.edu [louisville.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. dess.uccs.edu [dess.uccs.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. 3,3-Diethoxy-1-propene(3054-95-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. ethz.ch [ethz.ch]
- 10. scbt.com [scbt.com]
- 11. This compound, Propargylaldehyde / Propiolaldehyde diethyl acetal, 3,3-Diethoxyprop-1-yne, 3,3-Diethoxypropyne, 1,1-diethoxy-2-propyne, Propynal diethyl acetal, 10160-87-9, Mumbai, India [jaydevchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
